Product packaging for Tribenzyl Miglustat(Cat. No.:)

Tribenzyl Miglustat

Cat. No.: B15355649
M. Wt: 489.6 g/mol
InChI Key: JSEJVHWQWRTLJX-VBSOKNSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tribenzyl Miglustat is a useful research compound. Its molecular formula is C31H39NO4 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39NO4 B15355649 Tribenzyl Miglustat

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H39NO4

Molecular Weight

489.6 g/mol

IUPAC Name

[(3R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol

InChI

InChI=1S/C31H39NO4/c1-2-3-19-32-20-29(34-22-25-13-7-4-8-14-25)31(36-24-27-17-11-6-12-18-27)30(28(32)21-33)35-23-26-15-9-5-10-16-26/h4-18,28-31,33H,2-3,19-24H2,1H3/t28?,29-,30+,31?/m0/s1

InChI Key

JSEJVHWQWRTLJX-VBSOKNSTSA-N

Isomeric SMILES

CCCCN1C[C@@H](C([C@@H](C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CCCCN1CC(C(C(C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Tribenzyl Miglustat: A Technical Guide to a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tribenzyl Miglustat, a key synthetic intermediate in the production of the therapeutic agent Miglustat. This document details its chemical structure, properties, and the experimental protocols relevant to its synthesis and purification.

Chemical Structure and Properties

This compound refers to a mixture of isomers of N-butyl-1,5-dideoxy-1,5-imino-D-glucitol with three benzyl groups protecting the hydroxyl functionalities. These compounds are crucial precursors in the synthesis of Miglustat, an iminosugar drug used in the treatment of Gaucher disease and Niemann-Pick disease type C. The benzylation of the hydroxyl groups increases the lipophilicity of the molecule, a common strategy in organic synthesis to improve solubility in organic solvents and to protect these groups during subsequent reaction steps.

While specific quantitative data for individual this compound isomers is not extensively available in public literature, the general properties can be summarized. One of the isomers, when in its hydrochloride salt form, is described as an off-white solid[1]. The presence of the benzyl groups is known to increase the lipophilicity of deoxynojirimycin derivatives.

Table 1: Chemical Properties of this compound Isomers

PropertyValueSource(s)
Molecular FormulaC31H39NO4[2]
Molecular Weight489.66 g/mol [2]
IUPAC Name (Isomer 1 HCl Salt)((2R, 3R, 4R, 5S)-3, 4, 5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol, hydrochloride (1:1)[1]
Physical Form (Isomer 1 HCl Salt)Off-White Solid[1]

Synthesis and Experimental Protocols

The synthesis of Miglustat typically involves the use of a glucose derivative where the hydroxyl groups are protected by benzyl ethers. This compound is formed as an intermediate during this process. A plausible synthetic route involves the reductive amination of a tri-O-benzylated glucose derivative with n-butylamine.

Probable Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a protected glucose derivative. This workflow is a critical part of the overall synthesis of Miglustat.

SynthesisWorkflow Start Tri-O-benzyl-D-glucose Intermediate1 Oxidation Start->Intermediate1 e.g., Swern Oxidation Intermediate2 Reductive Amination (n-butylamine, NaBH3CN) Intermediate1->Intermediate2 Product This compound Isomers Intermediate2->Product

Caption: Probable synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, based on common laboratory practices for this type of reaction.

Materials:

  • Tri-O-benzyl-D-glucose derivative

  • n-Butylamine

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: A solution of the tri-O-benzyl-D-glucose derivative is prepared in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: n-Butylamine is added to the solution, followed by the addition of a catalytic amount of glacial acetic acid, if necessary, to facilitate imine formation. The reaction is typically stirred at room temperature.

  • Reduction: After a period to allow for imine formation, the reducing agent (e.g., NaBH3CN) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) to determine completion.

  • Workup: Upon completion, the reaction is quenched by the slow addition of water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of this compound isomers, is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to separate the different isomers.

Debenzylation to Miglustat

Following the synthesis and purification of the this compound isomers, the benzyl protecting groups are removed to yield the final product, Miglustat. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Debenzylation

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or ethanol

  • Hydrogen gas source

Procedure:

  • Reaction Setup: this compound is dissolved in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of Pd/C is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Miglustat.

Biological Significance and Mechanism of Action of Miglustat

This compound itself is not known to have significant biological activity; its importance lies in its role as a direct precursor to Miglustat. Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is responsible for the first step in the biosynthesis of most glycosphingolipids. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme that breaks down these lipids leads to their accumulation. By inhibiting their synthesis, Miglustat reduces the rate of accumulation of these substrates.

MechanismOfAction cluster_synthesis Glycosphingolipid Synthesis Pathway Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase ComplexGSL Complex Glycosphingolipids Glucosylceramide->ComplexGSL Miglustat Miglustat Miglustat->Glucosylceramide Inhibition

Caption: Mechanism of action of Miglustat as an inhibitor of glucosylceramide synthase.

Conclusion

This compound is a vital, yet not extensively characterized, synthetic intermediate in the production of Miglustat. Its benzylated structure facilitates key synthetic transformations. While detailed physicochemical data on its individual isomers are scarce, an understanding of its role in the synthetic pathway to Miglustat and the general properties of benzylated iminosugars provides a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into the specific properties and separation of this compound isomers could lead to more efficient and optimized syntheses of Miglustat.

References

A Technical Guide to the Role of Benzyl-Protected Intermediates in the Synthesis of Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol) is a potent inhibitor of glucosylceramide synthase, primarily used in the treatment of Gaucher's disease.[1][2] Its chemical synthesis relies on multi-step processes where the use of protecting groups is critical for achieving high yields and purity. This technical guide focuses on the mechanism of action of benzyl-protected derivatives of deoxynojirimycin, such as Tribenzyl and Tetrabenzyl Miglustat, as key synthetic intermediates. Their "mechanism of action" in this context is purely chemical: the benzyl groups serve as temporary protecting agents for reactive hydroxyl groups, directing the synthesis towards the desired N-butylated product. This document provides a detailed overview of the synthetic pathway, quantitative process data, and experimental protocols for the deprotection of these intermediates to yield the final active pharmaceutical ingredient (API).

The Role of Benzyl Groups as Protecting Intermediates

In the synthesis of complex molecules like Miglustat, which possesses multiple reactive hydroxyl (-OH) groups, it is essential to temporarily block these groups to prevent unwanted side reactions during specific chemical transformations. The core function of a benzyl-protected intermediate, such as 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin, is to serve this protective role.[1][3][4]

The benzyl groups are chemically attached to the oxygen atoms of the hydroxyls on the deoxynojirimycin core. This strategic protection allows for selective modification of the ring nitrogen, specifically the N-alkylation with a butyl group, without interference from the otherwise reactive hydroxyls. Once the N-butyl group is successfully installed, the benzyl protectors can be efficiently removed in a final step to reveal the hydroxyl groups and yield Miglustat. The key "mechanism" is therefore a strategy of protection and deprotection to achieve regioselective synthesis.

Synthetic Pathway: Deprotection to Miglustat

The final and critical stage in the synthesis of Miglustat from its protected intermediate involves a debenzylation reaction. This process is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleaves the benzyl ether bonds.[1][4] This reaction converts the protected intermediate, 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, into Miglustat hydrochloride. The hydrochloride salt is then neutralized with a base to isolate the final crystalline Miglustat free base.

G A 2,3,4,6-tetra-O-benzyl-N-butyl- 1-deoxynojirimycin HCl (VI) B Miglustat HCl (III) A->B Catalytic Hydrogenation (H₂, Pd/C, Methanol, HCl) C Crystalline Miglustat (I) B->C Base Treatment (DBU, Methanol)

Caption: Synthetic pathway from the benzyl-protected intermediate to Miglustat.

Quantitative Data from Synthesis

The efficiency of the deprotection and purification steps is critical for industrial-scale production. The following table summarizes quantitative data derived from patented processes, highlighting the high yields and purity achieved in the conversion of the benzyl-protected intermediate to the final API.[1][4][5]

StepStarting MaterialProductYieldPurity (HPLC)Reference
1. Hydrogenation (Debenzylation) 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin HCl (100 g)Miglustat Hydrochloride (42 g)100%>99.5%[5]
2. Conversion to Free Base Miglustat Hydrochloride (42 g)Crystalline Miglustat (27 g)75%>99.5%[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involved in producing high-purity Miglustat from its tetra-benzyl protected intermediate. These protocols are adapted from established and patented procedures.[1][4]

Protocol 1: Debenzylation to Form Miglustat Hydrochloride

This protocol describes the removal of the benzyl protecting groups via catalytic hydrogenation.

  • Reaction Setup: A solution of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) is prepared in methanol (1000 mL).

  • Acidification: A 10% HCl solution in methanol (100 mL) is added to the reaction mixture.

  • Catalyst Addition: 10% Palladium on Carbon (Pd/C), 50% wet (10 g), is added to the mixture.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere at a temperature of approximately 25°C to 30°C until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation: The reaction mass is filtered to remove the Pd/C catalyst. The solvent is then removed from the filtrate by rotary evaporation. Ethyl acetate (1000 mL) is added to the residue to precipitate the solid product.

  • Final Product: The solid is filtered and dried to isolate Miglustat hydrochloride.[5]

Protocol 2: Conversion to Crystalline Miglustat Free Base

This protocol details the neutralization of the hydrochloride salt to yield the final crystalline product without the need for column chromatography.[1][4]

  • Reaction Setup: Miglustat hydrochloride (42 g, 0.16 mol) is dissolved in methanol (420 mL).

  • Base Addition: The organic base 1,8-diazabicycloundec-7-ene (DBU) (34.1 mL) is added to the solution.

  • Reaction: The reaction mass is warmed to 40-50°C and stirred for approximately 2 hours.

  • Solvent Removal: The reaction is concentrated by the removal of methanol via rotary evaporation at 45-55°C.

  • Crystallization: An anti-solvent, dichloromethane (900 mL), is added to the residue, causing the crystalline Miglustat to form.

  • Isolation: The resulting solid is filtered and dried to obtain pure, crystalline Miglustat.[1][4][5]

G cluster_0 Protocol 1: Debenzylation cluster_1 Protocol 2: Free Base Conversion A Combine Protected Intermediate, Methanol, HCl, and Pd/C B Stir under H₂ Atmosphere (25-30°C) A->B C Filter to Remove Catalyst B->C D Concentrate via Evaporation C->D E Precipitate with Ethyl Acetate D->E F Isolate Miglustat HCl E->F G Dissolve Miglustat HCl in Methanol F->G Product used in next step H Add DBU Base and Heat (40-50°C) G->H I Concentrate via Evaporation H->I J Add Dichloromethane (Anti-solvent) I->J K Isolate Crystalline Miglustat J->K

Caption: Experimental workflow for the synthesis of Miglustat from its intermediate.

Conclusion

The use of Tribenzyl or, more specifically, Tetrabenzyl deoxynojirimycin derivatives is a cornerstone of an effective and scalable synthesis for Miglustat. These intermediates exemplify the crucial chemical principle of protecting groups, where their "mechanism of action" is to shield reactive hydroxyls, thereby enabling selective N-alkylation. The subsequent debenzylation via catalytic hydrogenation is a robust and high-yield reaction that delivers a high-purity precursor to the final API. The described protocols, which avoid challenging chromatographic purifications, represent a streamlined and industrially viable process for the manufacturing of Miglustat.[1][4]

References

Synthesis of Miglustat via Debenzylation of Tribenzyl Miglustat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol), a potent inhibitor of glucosylceramide synthase, from its protected precursor, Tribenzyl Miglustat (N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol). This final debenzylation step is a critical transformation in the overall synthesis of Miglustat. This document details the experimental protocol for the catalytic hydrogenation of the benzyl protecting groups, presents key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow. The information is intended to provide researchers and drug development professionals with a thorough understanding of this synthetic route.

Introduction

Miglustat is an oral medication used for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick disease type C.[1][2] Its mechanism of action involves the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[2] The chemical synthesis of Miglustat often involves the use of benzyl protecting groups for the hydroxyl functionalities of the glucose precursor. The removal of these benzyl groups from the intermediate, this compound, is a crucial final step to yield the active pharmaceutical ingredient. Catalytic hydrogenation is a widely employed and efficient method for this deprotection.

Synthetic Pathway

The conversion of this compound to Miglustat is a debenzylation reaction, typically achieved through catalytic hydrogenation. This process involves the hydrogenolysis of the four benzyl ether bonds, replacing them with hydroxyl groups.

Synthesis_Pathway Tribenzyl_Miglustat This compound (N-butyl-2,3,4,6-tetra-O-benzyl- 1,5-dideoxy-1,5-imino-D-glucitol) Reagents H₂, Pd/C Methanol Tribenzyl_Miglustat->Reagents Miglustat Miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol) Reagents->Miglustat Catalytic Hydrogenation

Caption: Reaction scheme for the synthesis of Miglustat from this compound.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from established procedures for the debenzylation of protected Miglustat analogues.[3][4]

Materials:

  • N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol (this compound)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator) or a flask suitable for balloon hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in methanol.

  • Inerting: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but typically ranges from 10-20% by weight relative to the starting material. Purge the vessel with an inert gas (nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. The pressure can range from atmospheric (balloon) to 50 psi, depending on the equipment.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Miglustat.

Purification:

Crude Miglustat can be purified by crystallization.[3] A common method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., methanol) and then inducing crystallization by adding an anti-solvent (e.g., dichloromethane or ethyl acetate).[3] The resulting crystalline solid is then collected by filtration, washed with the anti-solvent, and dried under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Miglustat from its tribenzylated precursor.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Dissolution Dissolve this compound in Methanol Catalyst Add Pd/C Catalyst Dissolution->Catalyst Inerting Purge with Inert Gas Catalyst->Inerting Hydrogenation Introduce H₂ Gas & Stir Inerting->Hydrogenation Monitoring Monitor Reaction (TLC/HPLC) Hydrogenation->Monitoring Venting Vent H₂ & Purge Monitoring->Venting Reaction Complete Filtration Filter off Catalyst Venting->Filtration Concentration Concentrate Filtrate Filtration->Concentration Crystallization Crystallize from MeOH/DCM Concentration->Crystallization Isolation Filter & Dry Product Crystallization->Isolation Characterization Characterize Miglustat (NMR, HPLC, MS) Isolation->Characterization

Caption: Workflow for the synthesis, purification, and analysis of Miglustat.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of Miglustat.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialThis compound Hydrochloride[3][4]
Yield (Crystalline Miglustat)75%[3]
Purity (HPLC)>99.5%[3]

Note: The cited yield is for the final isolation step from the hydrochloride salt, which is expected to be comparable for the debenzylation of the free base.

Table 2: Physicochemical Properties of Miglustat

PropertyValueReference
Molecular FormulaC₁₀H₂₁NO₄[1]
Molecular Weight219.28 g/mol [1]
AppearanceWhite to off-white crystalline solid[4]
Melting Point128 °C[3]
SolubilityHighly soluble in water[1]

Table 3: Spectroscopic Data for Miglustat (¹H and ¹³C NMR)

While a full spectral assignment is beyond the scope of this guide, the following provides an overview of expected NMR data. A study has reported the full assignment of the ¹H NMR spectrum of Miglustat in both buffered aqueous solution and deuterated methanol.[5]

NucleusSolventKey Chemical Shift Ranges (ppm)Reference
¹H NMRD₂O / CD₃ODSignals corresponding to the piperidine ring protons, the butyl chain protons, and the hydroxymethyl group protons.[5]
¹³C NMRD₂OSignals for the ten carbon atoms of the Miglustat molecule.[6]

For detailed and specific peak assignments, it is recommended to consult the primary literature.

Conclusion

The synthesis of Miglustat from this compound via catalytic hydrogenation is an efficient and high-yielding process. The reaction proceeds under mild conditions and the final product can be readily purified to a high degree of purity by crystallization. This technical guide provides a solid foundation for researchers and professionals involved in the synthesis and development of Miglustat, outlining the key experimental procedures and expected outcomes. For process optimization and scale-up, further investigation into catalyst loading, hydrogen pressure, and crystallization conditions may be necessary.

References

The Strategic Use of Tribenzyl Miglustat as a Reference Standard in the Bioanalysis of Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the application of Tribenzyl Miglustat as a reference standard, specifically as an internal standard, for the quantitative analysis of Miglustat in complex biological matrices. Miglustat, an inhibitor of glucosylceramide synthase, is a crucial therapeutic agent for type I Gaucher disease.[1][2] Accurate quantification of Miglustat is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable, closely related, yet chromatographically distinct compound like this compound as an internal standard is a robust strategy to ensure the accuracy and precision of analytical methods. This guide provides a comprehensive overview of the rationale, experimental protocols, and data presentation for employing this compound in the bioanalysis of Miglustat.

Introduction: The Rationale for an Ideal Internal Standard

In quantitative analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

An ideal internal standard should possess the following characteristics:

  • Be chemically similar to the analyte.

  • Exhibit similar chromatographic behavior to the analyte.

  • Be well-resolved from the analyte and any interfering matrix components.

  • Not be present in the original sample.

  • Be of high purity and stability.

This compound, a tribenzylated derivative of Miglustat, fulfills these criteria, making it a suitable candidate for use as an internal standard in the analysis of Miglustat. Its structural similarity ensures comparable extraction recovery and ionization response in mass spectrometry, while the presence of the benzyl groups provides a distinct mass-to-charge ratio (m/z) and chromatographic retention time, allowing for clear separation and independent quantification.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

PropertyMiglustatThis compound Isomer 1 (Free Base)
IUPAC Name (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol
Molecular Formula C₁₀H₂₁NO₄C₃₁H₃₉NO₄
Molecular Weight 219.28 g/mol 489.65 g/mol
Appearance White to off-white crystalline solidOff-white solid
Solubility Highly soluble in waterSoluble in organic solvents (e.g., Methanol, Acetonitrile)

Experimental Protocol: Quantification of Miglustat using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesized methodology based on validated methods for Miglustat analysis, adapted for the use of this compound as an internal standard.[3][4]

Materials and Reagents
  • Miglustat reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Miglustat. The use of this compound as an internal standard would require optimization of its specific mass transitions.

ParameterCondition
HPLC Column Atlantis HILIC (3 µm, 150 mm x 2.1 mm)[1] or Gemini C18 (5 µm, 2.1 mm x 50 mm)[4]
Mobile Phase A: Acetonitrile/Water/Ammonium Acetate buffer (75/10/15, v/v/v)[1] or B: Methanol and Water with 0.01% Ammonium Hydroxide[4]
Flow Rate 230 µL/min[1] or 600 µL/min[4]
Column Temperature Ambient
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions Miglustat: m/z 220 -> 158[1][4] This compound (Proposed): m/z 490 -> [Fragment ion to be determined]
Internal Standard Miglitol (m/z 208 -> 146)[1] or N-(n-nonyl)deoxynojirimycin (m/z 290.1 -> 228.0)[4] have been used. This protocol proposes this compound.
Sample Preparation
  • Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the this compound internal standard solution at a known concentration.

  • Protein Precipitation: Add three volumes of cold acetonitrile/methanol (75/25, v/v) to precipitate proteins.[1]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

G LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification of Miglustat LCMS->Quantify

Caption: Workflow for Miglustat analysis using this compound as an internal standard.

Mechanism of Action of Miglustat: Inhibition of Glucosylceramide Synthase

The therapeutic effect of Miglustat stems from its ability to inhibit glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[5] In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. By inhibiting its synthesis, Miglustat reduces the substrate load, thereby alleviating the pathological accumulation.

G Mechanism of Action of Miglustat Ceramide Ceramide Enzyme Glucosylceramide Synthase Ceramide->Enzyme UDP_Glucose UDP-Glucose UDP_Glucose->Enzyme Glucosylceramide Glucosylceramide Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Enzyme->Glucosylceramide Catalyzes Miglustat Miglustat Miglustat->Enzyme Inhibits

Caption: Miglustat inhibits glucosylceramide synthase, blocking the synthesis of glucosylceramide.

Data Presentation and Interpretation

The use of an internal standard like this compound allows for the calculation of the response factor (RF) for Miglustat relative to the IS.

Response Factor (RF) = (Peak Area of Analyte) / (Peak Area of IS)

A calibration curve is constructed by plotting the RF against the concentration of the Miglustat standards. The concentration of Miglustat in unknown samples is then determined by interpolating their RF values from this calibration curve.

Expected Chromatographic Data
Analyte/ISExpected Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Miglustat~ 2-4220.0158.0
This compound> 5 (more hydrophobic)490.0 (protonated)To be determined

The increased hydrophobicity of this compound due to the three benzyl groups will result in a longer retention time on a reversed-phase column compared to the more polar Miglustat, ensuring good chromatographic separation.

Conclusion

The use of this compound as an internal standard represents a sophisticated and robust approach for the quantitative analysis of Miglustat in biological matrices. Its structural similarity to Miglustat, combined with its distinct chromatographic and mass spectrometric properties, makes it an excellent choice to ensure the reliability of bioanalytical data. The detailed protocol and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to implement this methodology in their laboratories, ultimately contributing to a better understanding of the pharmacology of Miglustat.

References

A Technical Guide to Tribenzyl Miglustat: Properties, Synthesis, and Relation to Miglustat's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tribenzyl Miglustat, a key intermediate in the synthesis of the therapeutic agent Miglustat. This document details its physicochemical properties, outlines a general synthetic protocol, and discusses the mechanism of action of Miglustat, the active pharmaceutical ingredient derived from this compound.

Physicochemical Properties of this compound

This compound is a protected form of Miglustat, an iminosugar that serves as a potent inhibitor of glucosylceramide synthase. The benzylation of the hydroxyl groups increases its lipophilicity, facilitating its use in organic synthesis. The essential molecular details are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃₁H₃₉NO₄[1][2][3]
Molecular Weight 489.66 g/mol [1][2][3]
Synonyms ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol[1]
Form Off-White Solid[1]

Synthetic Pathway Overview: From Protected Precursor to Active Miglustat

The synthesis of Miglustat often involves the use of protected intermediates to ensure regioselectivity and to avoid unwanted side reactions. This compound is a crucial intermediate in several synthetic routes. A generalized experimental workflow for the synthesis of Miglustat from a protected precursor is outlined below. This process typically involves the reductive amination of a protected sugar with a butyl group, followed by deprotection to yield the final active compound.

A major challenge in the synthesis of Miglustat is the purification of the highly hydrophilic final product and the removal of diastereomers and inorganic impurities.[4] Various protocols have been developed to achieve high purity Miglustat, with some methods avoiding the use of ion-exchange chromatography.[4][5]

G A 2,3,4,6-Tetra-O-benzyl- 1-deoxynojirimycin B Reductive Amination (with Butyraldehyde) A->B Step 1 C This compound (Protected Intermediate) B->C Step 2 D Hydrogenation (Deprotection) C->D Step 3 E Miglustat (Active Compound) D->E Step 4 F Purification E->F G High-Purity Miglustat F->G cluster_0 Glycosphingolipid Synthesis Pathway cluster_1 Cellular Impact Ceramide Ceramide UGCG Glucosylceramide Synthase (UGCG) Ceramide->UGCG Glucosylceramide Glucosylceramide UGCG->Glucosylceramide ComplexGSLs Complex Glycosphingolipids Glucosylceramide->ComplexGSLs ReducedAccumulation Reduced Accumulation of Glycosphingolipids Glucosylceramide->ReducedAccumulation Miglustat Miglustat Miglustat->Inhibition Inhibition->UGCG Amelioration Amelioration of Disease Symptoms ReducedAccumulation->Amelioration

References

The Double-Edged Sword: Exploring the Biological Activity of Benzylated Miglustat Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the biological activities of benzylated derivatives of Miglustat, a drug known for its role in treating rare lysosomal storage diseases. This whitepaper offers researchers, scientists, and drug development professionals a detailed look at the synthesis, enzymatic inhibition, and structure-activity relationships of these compounds, highlighting their potential as both therapeutic agents and research tools.

Miglustat (N-butyldeoxynojirimycin) is primarily recognized for its inhibitory action on glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids.[1][2] This mechanism of "substrate reduction therapy" is crucial in managing conditions like Gaucher disease and Niemann-Pick disease type C, where the accumulation of these lipids is pathogenic.[1] However, Miglustat and its derivatives, including benzylated forms, also exhibit potent inhibitory effects on α-glucosidases, enzymes involved in carbohydrate metabolism. This dual activity presents both opportunities and challenges in the development of more specific and effective therapeutics.

This technical guide summarizes the available quantitative data on the inhibitory activities of various N-substituted deoxynojirimycin derivatives, providing a comparative framework for understanding the impact of different substituents on enzyme inhibition. Furthermore, it lays out detailed experimental protocols for the synthesis of these compounds and for assessing their enzymatic activity, aiming to facilitate further research in this promising area.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of Miglustat and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values provide a standardized measure of a compound's effectiveness in inhibiting a specific enzyme. The following tables summarize the available data for various N-substituted deoxynojirimycin derivatives against key enzymes.

CompoundN-SubstituentEnzymeIC50 / Ki (µM)Reference
Miglustat (N-butyl-DNJ) n-ButylGlucosylceramide Synthase~25 (IC50)Overkleeft et al.
α-Glucosidase--
N-nonyl-DNJ n-NonylGlucosylceramide Synthase--
GBA20.043 (Ki)Gu et al., 2017
Adamantyl-pentyl-DNJ Adamantyl-pentylGlucosylceramide Synthase--
GBA20.014 (Ki)Gu et al., 2017
Compound 35f Adamantyl-pentylGlucosylceramide Synthase1000 (IC50)Gu et al., 2017
GBA10.016 (Ki)Gu et al., 2017
GBA20.014 (Ki)Gu et al., 2017
N-benzyl-DNJ Derivatives
Compound 18a4-hydroxy-3-methoxybenzylα-Glucosidase207 ± 110 (IC50)Mehta et al., 2019
Compound 18b3-bromo-4-hydroxy-5-methoxybenzylα-Glucosidase276 ± 130 (IC50)Mehta et al., 2019
Acarbose (Reference)-α-Glucosidase353 ± 90 (IC50)Mehta et al., 2019

Structure-Activity Relationship (SAR)

The biological activity of deoxynojirimycin derivatives is significantly influenced by the nature of the N-substituent. For α-glucosidase inhibition, studies on N-benzyl deoxynojirimycin derivatives have shown that substitutions on the benzene ring play a crucial role. For instance, the presence of hydroxyl and methoxy groups on the benzyl ring can enhance inhibitory activity, as demonstrated by compound 18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol), which exhibited a higher potency than the reference drug acarbose. Molecular docking studies suggest that these substitutions can lead to stronger interactions with the active site of the enzyme through hydrogen bonding and arene-arene interactions.

Regarding glucosylceramide synthase, while specific data for N-benzyl derivatives is scarce, research on other N-aralkyl derivatives suggests that the hydrophobicity and steric bulk of the substituent are critical determinants of inhibitory activity. The general trend observed is that increasing the length and hydrophobicity of the N-alkyl chain can enhance the inhibition of non-lysosomal glucosylceramidase. However, for glucosylceramide synthase, the relationship is more complex, and bulky aromatic substituents may not always lead to increased potency.

Experimental Protocols

To facilitate further investigation into the biological activity of benzylated Miglustat derivatives, this guide provides detailed methodologies for their synthesis and for conducting key enzymatic assays.

Synthesis of N-Substituted Deoxynojirimycin Derivatives

A common and effective method for the synthesis of N-substituted deoxynojirimycin derivatives is through a four-step process starting from tetra-O-benzyl-d-glucopyranose. This method involves a double reductive alkylation step to introduce the desired N-substituent.

General Synthesis Workflow:

G A Tetra-O-benzyl-d-glucopyranose B LAH Reduction A->B C Diol Intermediate B->C D Swern Oxidation C->D E Keto-aldehyde Intermediate D->E F Double Reductive Alkylation (with desired amine) E->F G N-substituted, O-benzylated DNJ F->G H Hydrogenolysis G->H I Final N-substituted DNJ Derivative H->I

Caption: General synthesis scheme for N-substituted DNJ derivatives.

In Vitro Glucosylceramide Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds against glucosylceramide synthase can be determined using an in vitro assay with cell homogenates or purified enzyme.

Assay Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare cell homogenate (enzyme source) E Add cell homogenate to initiate reaction A->E B Prepare reaction mixture: - Buffer - C6-NBD-ceramide (substrate) - UDP-glucose (co-substrate) D Add inhibitor to reaction mixture B->D C Prepare inhibitor solutions (various concentrations) C->D D->E F Incubate at 37°C E->F G Stop reaction (e.g., with chloroform/methanol) F->G H Extract lipids G->H I Separate lipids by TLC or HPLC H->I J Quantify fluorescent product (C6-NBD-glucosylceramide) I->J K Calculate % inhibition and IC50 J->K

Caption: Workflow for in vitro glucosylceramide synthase inhibition assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Miglustat and its derivatives in the context of lysosomal storage diseases is the inhibition of glucosylceramide synthase, which sits at a critical juncture in the glycosphingolipid biosynthesis pathway.

Glycosphingolipid Biosynthesis Pathway and Inhibition:

G Cer Ceramide GCS Glucosylceramide Synthase Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Inhibitor Benzylated Miglustat Derivative Inhibitor->GCS

Caption: Inhibition of glucosylceramide synthase by benzylated Miglustat derivatives.

The dual inhibitory nature of these compounds also affects α-glucosidases, which are involved in the processing of N-linked glycans on glycoproteins. This can have broader cellular effects, including antiviral activity, which was the original therapeutic target for Miglustat.

Conclusion

Benzylated derivatives of Miglustat represent a fascinating class of compounds with significant biological activity. Their ability to inhibit both glucosylceramide synthase and α-glucosidases makes them valuable tools for studying cellular processes and potential leads for the development of new therapeutics. The structure-activity relationships highlighted in this guide underscore the importance of the N-substituent in determining the potency and selectivity of these inhibitors. Further research, particularly focusing on the specific effects of benzylation on glucosylceramide synthase inhibition, is warranted to fully elucidate the therapeutic potential of this class of molecules. The detailed experimental protocols provided herein are intended to empower researchers to contribute to this exciting field of study.

References

The Genesis of a Glycosphingolipid Synthesis Inhibitor: A Technical Guide to the Discovery and Synthesis of Miglustat and Its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of Miglustat, a pivotal therapeutic agent in the management of lysosomal storage disorders. We will delve into the evolution of its chemical synthesis, presenting detailed experimental protocols for key methodologies and compiling quantitative data to facilitate a comparative analysis of different synthetic routes. Furthermore, this guide will contextualize the therapeutic action of Miglustat by illustrating the biochemical pathway it targets.

From Natural Alkaloids to a Therapeutic Agent: A Historical Perspective

The journey to Miglustat (N-butyl-deoxynojirimycin) began with the study of iminosugars, a class of polyhydroxylated alkaloids first discovered in the 1960s.[1][2] These compounds, being analogues of monosaccharides with a nitrogen atom replacing the oxygen in the ring, showed potential as enzyme inhibitors.[1][2] A key member of this family, 1-deoxynojirimycin (DNJ), was initially synthesized in the laboratory and later isolated from natural sources like mulberry trees.[1] Subsequent research revealed that N-alkylation of 1-deoxynojirimycin could enhance its biological activity.[1][3]

In 1977, chemists at Bayer reported the first synthesis of N-butyl-deoxynojirimycin, the compound that would later be known as Miglustat.[1][2] This initial synthesis involved the N-alkylation of 1-deoxynojirimycin.[3] The therapeutic potential of Miglustat as a potent inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids, was later identified, leading to its development for the treatment of Type 1 Gaucher disease.[1][4][5]

A significant advancement in the synthesis of Miglustat and its analogues came in 1994 with the work of Baxter and Reitz, who developed a method based on the double reductive amination of 5-keto-D-glucose.[1][2] This approach was further refined in 1999 by Matos and Lopes, who utilized tetra-O-benzyl-glucose as a starting material.[1][2] These developments laid the groundwork for more efficient and scalable synthetic routes, moving away from the reliance on naturally sourced or synthetically complex 1-deoxynojirimycin.

Synthetic Pathways to Miglustat: A Comparative Analysis

Several synthetic strategies have been developed for the production of Miglustat. The following sections detail the key methodologies, from the early N-alkylation of 1-deoxynojirimycin to more contemporary approaches involving protected glucose derivatives.

N-Alkylation of 1-Deoxynojirimycin (Bayer, 1977)

The pioneering synthesis of Miglustat involved the direct N-alkylation of 1-deoxynojirimycin. This method, while historically significant, is reliant on the availability of the starting iminosugar.

Experimental Protocol:

A general procedure for the N-alkylation of 1-deoxynojirimycin involves its reaction with an n-butyl halide (e.g., 1-bromobutane) in the presence of a base.[4] A more specific method involves reductive amination with butyraldehyde.[3]

  • Reductive Amination: 1-deoxynojirimycin is reacted with butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation to yield N-butyl-deoxynojirimycin (Miglustat).[3][6]

Double Reductive Amination of 5-keto-D-glucose (Baxter and Reitz, 1994)

This seminal work provided a convergent and efficient route to N-alkylated 1-deoxynojirimycin analogues, including Miglustat.

Experimental Protocol:

  • Preparation of 5-keto-D-glucose: The synthesis begins with the preparation of a protected 5-keto-D-glucose derivative. One reported method involves the oxidation of a suitably protected glucose precursor.[7]

  • Double Reductive Amination: The 5-keto-D-glucose derivative is then subjected to a double reductive amination reaction with n-butylamine and a reducing agent like sodium cyanoborohydride in methanol.[7] This one-pot reaction forms the piperidine ring and introduces the N-butyl group simultaneously.

  • Deprotection: The final step involves the removal of the protecting groups to yield Miglustat.

Synthesis from Tetra-O-benzyl-glucose (Matos and Lopes, 1999)

This refinement of the Baxter and Reitz method utilizes a readily available starting material and offers good stereocontrol.

Experimental Protocol:

  • Reductive Ring Opening: 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose is treated with a reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (THF) to yield the corresponding diol.[7]

  • Oxidation: The resulting diol is oxidized using reagents like dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride to form the unstable ketoaldehyde.[7]

  • Reductive Cyclization: Without isolation, the ketoaldehyde undergoes reductive cyclization with n-butylamine and sodium cyanoborohydride in methanol to afford the protected N-butyl-1-deoxynojirimycin.[7]

  • Debenzylation: The final step is the removal of the benzyl protecting groups, typically by catalytic hydrogenation (e.g., using Pd/C and H2) or with sodium in liquid ammonia, to yield Miglustat.[7]

An Industrial Synthesis Approach

A modern, scalable synthesis of Miglustat with high purity has been detailed in patent literature. This process focuses on crystalline intermediates to ensure high purity of the final product.

Experimental Protocol:

  • Reductive Amination of a Protected Precursor: The synthesis starts with 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride. This is subjected to reductive amination with n-butyraldehyde and sodium cyanoborohydride in methanol.[3]

  • Isolation of the Protected Intermediate: The resulting N-butylated and benzylated intermediate, N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol, is isolated as a crystalline solid.[3]

  • Catalytic Hydrogenation (Debenzylation): The protected intermediate is then debenzylated via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere in the presence of hydrochloric acid in methanol. This step yields Miglustat hydrochloride.[1][3]

  • Neutralization and Crystallization: The Miglustat hydrochloride is neutralized with an organic base, such as 1,8-diazabicycloundec-7-ene (DBU), in a solvent like methanol. An anti-solvent (e.g., dichloromethane) is then added to induce the crystallization of high-purity Miglustat.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the industrial synthesis approach, highlighting the efficiency and purity achieved.

Table 1: Reaction Yields of Miglustat Synthesis Intermediates

StepStarting MaterialProductYield (%)
Reductive Amination2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochlorideN-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride94
Hydrogenation (Debenzylation)N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochlorideMiglustat hydrochloride100
Neutralization & CrystallizationMiglustat hydrochlorideCrystalline Miglustat75
Overall Yield 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride Crystalline Miglustat 71

Data sourced from patent literature.[1][8]

Table 2: Purity and Physical Properties of Miglustat and Intermediates

CompoundPurity (by HPLC)Melting Point (°C)
N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride>99.0%Not reported
Miglustat hydrochloride>99.5%Not reported
Crystalline Miglustat>99.5%128

Data sourced from patent literature.[1][8] The reported melting point of the final crystalline Miglustat is noted to be higher than previously reported values of 125-126°C.[1]

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the key transformations.

Synthesis_Overview D_Glucose D-Glucose Protected_Glucose Protected D-Glucose (e.g., tetra-O-benzyl) D_Glucose->Protected_Glucose Protection DNJ 1-Deoxynojirimycin (DNJ) D_Glucose->DNJ Multi-step synthesis Five_Keto_Glucose 5-keto-D-glucose derivative Protected_Glucose->Five_Keto_Glucose Oxidation Protected_DNJ Protected DNJ (e.g., tetra-O-benzyl) Protected_Glucose->Protected_DNJ Multi-step synthesis Protected_Miglustat Protected Miglustat Five_Keto_Glucose->Protected_Miglustat Double Reductive Amination (Baxter & Reitz) Miglustat Miglustat DNJ->Miglustat N-alkylation (Bayer) Protected_DNJ->Protected_Miglustat Reductive Amination (Industrial) Protected_Miglustat->Miglustat Deprotection Industrial_Synthesis_Workflow start 2,3,4,6-tetra-O-benzyl- 1-deoxynojirimycin HCl reductive_amination Reductive Amination start->reductive_amination n-butyraldehyde, NaBH3CN, MeOH intermediate1 N-butyl-2,3,4,6-tetra-O-benzyl- 1-deoxynojirimycin HCl reductive_amination->intermediate1 hydrogenation Catalytic Hydrogenation (Debenzylation) intermediate1->hydrogenation 10% Pd/C, H2, HCl, MeOH intermediate2 Miglustat HCl hydrogenation->intermediate2 neutralization Neutralization & Crystallization intermediate2->neutralization DBU, MeOH, then CH2Cl2 final_product High-Purity Crystalline Miglustat neutralization->final_product GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Glucosylceramide Glucosylceramide LCS Lactosylceramide Synthase Glucosylceramide->LCS Lactosylceramide Lactosylceramide Glycosyltransferases Various Glycosyltransferases Lactosylceramide->Glycosyltransferases Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Miglustat Miglustat Miglustat->GCS Inhibition GCS->Glucosylceramide UDP-Glucose LCS->Lactosylceramide UDP-Galactose Glycosyltransferases->Complex_GSLs

References

A Technical Guide to Tribenzyl Miglustat in Iminosugar Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tribenzyl Miglustat, a crucial intermediate in the synthesis of the iminosugar drug Miglustat (N-butyl-1-deoxynojirimycin). We will explore the synthetic pathways, detail experimental protocols, present quantitative data, and illustrate the biochemical context of Miglustat's mechanism of action.

Introduction to Iminosugars and Miglustat

Iminosugars, also known as azasugars, are carbohydrate analogs where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification grants them the ability to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes that are fundamental to carbohydrate metabolism and the synthesis of glycoconjugates.[2]

Miglustat is a synthetic N-alkylated iminosugar, an analogue of D-glucose, that has been approved for the treatment of lysosomal storage disorders, primarily Type 1 Gaucher disease and Niemann-Pick disease type C.[3][4] It functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[5][6] By reducing the rate of glycosphingolipid synthesis, Miglustat alleviates the accumulation of these substrates in cells, a therapeutic strategy known as substrate reduction therapy.[5][7]

The Role of this compound in Synthesis

The synthesis of Miglustat often proceeds through a protected intermediate to ensure stereochemical control and to prevent unwanted side reactions on the hydroxyl groups of the piperidine ring. This compound is a key intermediate where three of the hydroxyl groups are protected by benzyl ethers. This protection strategy is crucial for the selective N-alkylation step that introduces the butyl group. The subsequent removal of these benzyl groups (debenzylation) yields the final active pharmaceutical ingredient, Miglustat.

Synthetic Workflow: From Protected Intermediate to Miglustat

The synthesis of Miglustat from its benzylated precursor involves a two-step process: N-alkylation followed by debenzylation. A common precursor is 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin, which is first N-alkylated and then deprotected. The process described in recent patents often starts with the hydrochloride salt of the protected deoxynojirimycin.

G A 2,3,4,6-tetra-O-benzyl- 1-deoxynojirimycin HCl (V) B Reductive Amination (n-butyraldehyde, NaBH(OAc)₃) A->B C 2,3,4,6-tetra-O-benzyl-N-butyl- 1-deoxynojirimycin HCl (VI) (this compound Precursor) B->C D Hydrogenation (H₂, 10% Pd/C, Methanol, HCl) C->D E Miglustat HCl (III) D->E F Neutralization (DBU, Methanol/DCM) E->F G Crystalline Miglustat (I) F->G

Synthetic workflow from a benzylated precursor to crystalline Miglustat.

Quantitative Data on Miglustat Synthesis

The efficiency of the synthetic process is critical for pharmaceutical manufacturing. The following table summarizes representative yields and purity data from a patented process for preparing high-purity Miglustat.[8][9]

StepStarting MaterialProductYieldPurity (HPLC)
Reductive Amination2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin HCl (V)2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin HCl (VI)94%>99.0%
Hydrogenation (Debenzylation)2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin HCl (VI)Miglustat HCl (III)100%>99.5%
Neutralization & CrystallizationMiglustat HCl (III)Crystalline Miglustat (I)75%>99.5%
Overall Yield Compound (V) Crystalline Miglustat (I) 71% >99.5%

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of Miglustat from its tribenzyl-protected precursor, based on published patent literature.[8][9]

Synthesis of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (VI)
  • Reaction Setup : A solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (V) is prepared in a suitable solvent such as dichloromethane.

  • Reductive Amination : n-Butyraldehyde is added to the solution, followed by a reducing agent like sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

  • Work-up and Isolation : The reaction mixture is quenched with an aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, washed, and dried. The solvent is removed under reduced pressure. The residue is treated with aqueous HCl, and the resulting solid is filtered.

  • Purification : The collected solid is washed with a non-polar solvent like diisopropylether and dried under vacuum to yield compound (VI).

Synthesis of Miglustat Hydrochloride (III)
  • Reaction Setup : The protected intermediate (VI) (100 g, 0.16 mol) is dissolved in methanol (1000 mL).[8]

  • Catalyst Addition : A 10% Palladium on carbon catalyst (10 g, 50% wet) is added to the solution, along with a 10% HCl solution in methanol (100 mL).[8]

  • Hydrogenation : The mixture is stirred under a hydrogen atmosphere at a temperature of 25-30°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[8]

  • Isolation : The reaction mass is filtered to remove the catalyst. The solvent is removed from the filtrate by rotary evaporation.

  • Precipitation : Ethyl acetate (1000 mL) is added to the residue to precipitate the solid product.[8]

  • Final Product : The solid is filtered and dried to isolate Miglustat hydrochloride (III).

Preparation of Crystalline Miglustat (I)
  • Neutralization : Miglustat hydrochloride (III) (42 g, 0.16 mol) is dissolved in methanol (420 mL).[8] An organic base, such as 1,8-diazabicycloundec-7-ene (DBU) (34.1 mL), is added.[8]

  • Reaction : The mixture is stirred for approximately 2 hours.

  • Solvent Exchange : The methanol is removed by concentration. Dichloromethane (900 mL) is added to the residue.[8]

  • Crystallization and Isolation : The resulting solid is filtered and dried to obtain crystalline Miglustat (I).

Mechanism of Action: Inhibition of Glucosylceramide Synthase

Miglustat exerts its therapeutic effect by inhibiting glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of glycosphingolipids, a class of lipids involved in various cellular functions. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[5] Miglustat therapy reduces the production of this substrate, thereby lessening its pathological accumulation.[5]

G Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Synthesis Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Metabolism Accumulation Pathological Accumulation (e.g., Gaucher Disease) Glucosylceramide->Accumulation Glucocerebrosidase Glucocerebrosidase (Deficient in Gaucher) Glucosylceramide->Glucocerebrosidase Miglustat Miglustat Miglustat->Glucosylceramide_Synthase Inhibition Lysosome Lysosome Glucocerebrosidase->Lysosome Degradation

Miglustat's inhibition of glucosylceramide synthase reduces substrate accumulation.

Conclusion

This compound is an indispensable intermediate in the efficient and scalable synthesis of Miglustat. The use of benzyl protecting groups allows for precise chemical manipulations, leading to the production of a high-purity active pharmaceutical ingredient. Understanding the synthetic route, including the specific protocols and quantitative outcomes, is essential for researchers and professionals in drug development and manufacturing. The continued optimization of such synthetic pathways is crucial for ensuring the availability of important therapeutics like Miglustat for patients with rare metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat, known chemically as N-butyl-1,5-dideoxy-1,5-imino-D-glucitol, is an iminosugar that serves as a potent inhibitor of the enzyme glucosylceramide synthase.[1] This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By competitively and reversibly inhibiting this enzyme, Miglustat effectively reduces the rate of glycosphingolipid production, a therapeutic strategy known as substrate reduction therapy.[2][3][4] This approach is particularly beneficial in the management of lysosomal storage disorders such as Type 1 Gaucher disease, where the accumulation of glucosylceramide leads to cellular dysfunction.[1]

Tribenzyl Miglustat, a partially protected derivative of Miglustat, is a valuable compound in the context of drug development and synthesis. It can serve as a key intermediate for the synthesis of Miglustat analogues or as a reference standard for impurity profiling during the manufacturing process of Miglustat. The synthesis of a specific this compound isomer typically involves a multi-step process starting from a protected iminosugar precursor, followed by N-alkylation and a carefully controlled partial debenzylation. This document outlines the detailed protocols for the laboratory-scale synthesis of this compound, proceeding through a key tetrabenzylated intermediate.

Glucosylceramide Synthesis Pathway and Miglustat Inhibition

The diagram below illustrates the enzymatic conversion of ceramide to glucosylceramide by glucosylceramide synthase and the subsequent steps in glycosphingolipid biosynthesis. Miglustat acts as an inhibitor at the initial step of this pathway.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs + Monosaccharides Miglustat Miglustat Miglustat->GCS

Caption: Inhibition of Glucosylceramide Synthase by Miglustat.

Synthetic Workflow for this compound

The overall synthetic strategy involves the protection of the hydroxyl groups of a 1-deoxynojirimycin precursor with benzyl groups, followed by N-alkylation with a butyl group to form the tetrabenzylated Miglustat. Subsequent partial debenzylation yields the target this compound. Due to the similar reactivity of the benzyl ethers, the partial debenzylation step is likely to produce a mixture of tribenzyl isomers, which would necessitate purification by chromatography to isolate a specific isomer.

Synthesis_Workflow Start 1-Deoxynojirimycin (DNJ) Step1 Benzylation Start->Step1 Intermediate1 2,3,4,6-Tetra-O-benzyl- 1-deoxynojirimycin (Tetrabenzyl DNJ) Step1->Intermediate1 Step2 N-Butylation Intermediate1->Step2 Intermediate2 2,3,4,6-Tetra-O-benzyl- N-butyl-1-deoxynojirimycin (Tetrabenzyl Miglustat) Step2->Intermediate2 Step3 Partial Debenzylation Intermediate2->Step3 Product This compound (Mixture of Isomers) Step3->Product Purification Chromatographic Purification Product->Purification FinalProduct Specific Tribenzyl Miglustat Isomer Purification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloride

This protocol is adapted from literature procedures for the benzylation of 1-deoxynojirimycin.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, cooled to 0 °C, add a solution of 1-deoxynojirimycin in anhydrous DMF dropwise under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Partition the mixture between water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride as a white solid.

Reagent/MaterialMolar Equiv.PurityNotes
1-Deoxynojirimycin1.0>95%Starting material
Sodium Hydride5.060% in oilBase
Benzyl Bromide4.5>98%Benzylating agent
Anhydrous DMF-<0.005% H₂OSolvent
Yield--Typically 70-85%
Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin Hydrochloride (Tetrabenzyl Miglustat HCl)

This protocol describes the N-butylation of the tetrabenzylated DNJ intermediate via reductive amination.

Materials:

  • 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin hydrochloride

  • n-Butyraldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • 10% HCl in Methanol

Procedure:

  • Dissolve 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride in methanol.

  • To this solution, add n-butyraldehyde and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature (25-30 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the careful addition of 10% HCl in methanol while maintaining the temperature between 25-30 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by recrystallization or precipitation to yield 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride.

Reagent/MaterialMolar Equiv.PurityNotes
Tetrabenzyl DNJ HCl1.0>98%Starting material
n-Butyraldehyde3.0>99%Alkylating agent
Sodium Cyanoborohydride5.0>95%Reducing agent
Methanol-AnhydrousSolvent
Yield--Typically >90%
Protocol 3: Partial Debenzylation to this compound

This protocol outlines a general approach for the partial debenzylation of Tetrabenzyl Miglustat. The reaction conditions should be carefully controlled to favor mono-debenzylation, and the product will likely be a mixture of isomers requiring chromatographic separation.

Materials:

  • 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-2 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be carefully monitored by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to maximize the yield of the tribenzyl product and minimize the formation of di- and mono-benzyl or fully debenzylated products.

  • Once the desired amount of tribenzyl product is observed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude oil, containing a mixture of starting material, tribenzyl isomers, and other debenzylation products, should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomers.

Reagent/MaterialMolar Equiv.PurityNotes
Tetrabenzyl Miglustat HCl1.0>98%Starting material
10% Palladium on Carbon0.1 (by weight)-Catalyst
Hydrogen GasExcessHigh purityReducing agent
Methanol/Ethanol-AnhydrousSolvent
Yield--Highly variable; requires optimization

Note on Isomeric Mixture: The partial hydrogenolysis of the four benzyl groups is unlikely to be highly regioselective, leading to a mixture of 2,3,4-tri-O-benzyl, 2,3,6-tri-O-benzyl, 2,4,6-tri-O-benzyl, and 3,4,6-tri-O-benzyl isomers of N-butyl-1-deoxynojirimycin. The separation of these isomers will require careful chromatographic techniques. The relative ratios of the isomers will depend on the specific reaction conditions (catalyst, solvent, temperature, and reaction time).

References

Application Note and Protocol: Reductive Amination for the Synthesis of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Miglustat (N-butyl-1-deoxynojirimycin) is an N-alkylated iminosugar that serves as a potent inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of most glycosphingolipids. It is clinically approved for the treatment of Gaucher disease type I and Niemann-Pick disease type C. The synthesis of Miglustat often proceeds through a key intermediate, a tribenzyl-protected derivative, which is subsequently deprotected to yield the final active pharmaceutical ingredient. One of the pivotal steps in the synthesis of this intermediate is the reductive amination of a protected 1-deoxynojirimycin precursor with butyraldehyde. This application note provides detailed protocols and reaction parameters for the synthesis of Tribenzyl Miglustat via reductive amination, focusing on a robust and scalable method.

Experimental Protocols

Reductive Amination of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride

This protocol is adapted from a patented industrial process for the preparation of high-purity Miglustat, where the N-alkylation of the protected deoxynojirimycin core is a critical step[1].

Materials:

  • 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride

  • n-Butyraldehyde

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • 10% HCl in methanol

  • Water

  • Diisopropylether

Equipment:

  • Reaction flask equipped with a magnetic stirrer and nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • HPLC system for purity analysis

Procedure:

  • To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (45 g, 0.08 mol) in methanol (1575 mL), add n-butyraldehyde (21.6 g, 0.24 mol) and sodium cyanoborohydride (25.2 g, 0.4 mol)[1].

  • Stir the reaction mixture at a temperature between 25°C and 30°C. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, quench the reaction by adding 765 mL of 10% HCl in methanol, while maintaining the temperature between 25°C and 30°C[1].

  • The resulting product, 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, can be further purified. In a related procedure, after workup, the filtrate was treated with aqueous HCl, and the solid formed was filtered, suspended in 1 N HCl, stirred for 1 hour, and filtered. The collected solid was washed with diisopropylether and dried under vacuum[1].

Data Presentation

ParameterValueReference
Starting Material 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride[1]
Reagents n-Butyraldehyde, Sodium cyanoborohydride[1]
Solvent Methanol[1]
Temperature 25°C to 30°C[1]
Reaction Time Until completion (monitoring recommended)[1]
Yield of subsequent step 94% (for a related purification step)[1]
Purity (HPLC) > 99.0% (for a related purification step)[1]

General Considerations for Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in two stages: the formation of an iminium ion from the reaction of an amine with a carbonyl compound, followed by the reduction of the iminium ion to the corresponding amine. Several reducing agents can be employed, each with its own advantages and limitations.

Reducing AgentTypical SolventsKey Characteristics
Sodium cyanoborohydride (NaBH3CN) Methanol, EthanolNot water-sensitive. Lewis acids (e.g., Ti(iPrO)4 or ZnCl2) can be added to improve yields for less reactive substrates[2].
Sodium triacetoxyborohydride (NaBH(OAc)3) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Water-sensitive and not very compatible with methanol[2]. A mild and selective reducing agent[3].
Sodium borohydride (NaBH4) Methanol, EthanolCan reduce aldehydes and ketones, so it is typically added after the complete formation of the imine[2].
Catalytic Hydrogenation VariousA "green" alternative, but may not be compatible with other reducible functional groups in the molecule[4].

Visualizations

Reductive Amination Workflow for this compound Synthesis

Reductive_Amination_Workflow Start Start: 2,3,4,6-tetra-O-benzyl- 1-deoxynojirimycin HCl Reaction Reductive Amination (25-30 °C) Start->Reaction Reagents n-Butyraldehyde Sodium Cyanoborohydride Reagents->Reaction Solvent Methanol Solvent->Reaction Quench Quench with 10% HCl in Methanol Reaction->Quench Product This compound Intermediate (Hydrochloride Salt) Quench->Product Purification Purification Product->Purification FinalProduct Purified Intermediate Purification->FinalProduct

Caption: Workflow for the synthesis of the this compound intermediate via reductive amination.

Logical Relationship of Reductive Amination Components

Reductive_Amination_Components Amine Protected Deoxynojirimycin (Amine) Imine Iminium Ion Intermediate Amine->Imine Reaction Carbonyl Butyraldehyde (Carbonyl) Carbonyl->Imine Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine Solvent Solvent (e.g., Methanol) Solvent->Amine Solvent->Carbonyl Solvent->ReducingAgent Product N-Alkylated Product (this compound Intermediate) Imine->Product Reduction

Caption: Key components and their roles in the reductive amination reaction.

References

Application Note: Purification of Tribenzyl Miglustat by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible method for the purification of Tribenzyl Miglustat, a key protected intermediate in the synthesis of Miglustat, using automated flash column chromatography. Miglustat is an N-alkylated imino sugar used in the treatment of Gaucher disease.[1] During its synthesis, the hydroxyl groups are often protected with benzyl groups to control reactivity. The removal of synthesis-related impurities from the tribenzyl-protected intermediate is crucial for obtaining high-purity final active pharmaceutical ingredient (API). The described protocol employs a normal-phase silica gel chromatography method with a gradient elution of ethyl acetate in hexanes, incorporating a small percentage of triethylamine to mitigate peak tailing associated with the basic amine moiety. This method provides high-resolution separation, leading to excellent purity and yield of the target compound.

Introduction

This compound is a synthetic precursor to Miglustat, an inhibitor of the enzyme glucosylceramide synthase.[1] The purification of Miglustat itself can be challenging due to its high polarity and hydrophilicity, often necessitating ion-exchange chromatography or crystallization techniques that can be difficult to scale and may result in lower yields.[2][3] Purifying the less polar, protected intermediate, this compound, via standard column chromatography offers a practical alternative to ensure high purity before the final deprotection step.

The primary challenge in the chromatographic purification of amine-containing compounds on silica gel is the interaction between the basic amine and the acidic silanol groups of the stationary phase. This interaction can lead to significant peak tailing, poor separation, and potential degradation or irreversible adsorption of the product.[4][5] To overcome this, the following protocol incorporates triethylamine into the mobile phase, which acts as a competing base to mask the acidic sites on the silica surface, resulting in improved peak shape and separation efficiency.[4][6]

Experimental Protocols

Materials and Equipment
  • Crude Sample: this compound (synthesis batch)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Solvents (HPLC Grade):

    • n-Hexane

    • Ethyl acetate (EtOAc)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Apparatus:

    • Flash chromatography system (e.g., CombiFlash®, Biotage®)

    • Pre-packed or self-packed silica gel column

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC development chamber

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain for TLC visualization

    • Rotary evaporator

    • Glassware (flasks, beakers, funnels)

Sample Preparation (Dry Loading)
  • Dissolve the crude this compound sample in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the mass of the crude sample) to the solution.

  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed on the silica.

Column Preparation and Equilibration
  • Select a pre-packed silica gel column or pack a column with a silica gel slurry. The column size should be chosen based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica to crude sample mass).

  • Equilibrate the column with the initial mobile phase (Mobile Phase A: 98:2 (v/v) Hexanes:Triethylamine) for at least 3-5 column volumes (CV) before loading the sample.

Chromatographic Conditions
  • Stationary Phase: Silica Gel (40-63 µm)

  • Mobile Phase A: 98:2 (v/v) Hexanes:Triethylamine

  • Mobile Phase B: 98:2 (v/v) Ethyl Acetate:Triethylamine

  • Elution Method: Gradient elution as detailed in the data table below.

  • Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column).

  • Detection: UV at 254 nm (due to the benzyl groups).

Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram peaks.

  • Analyze the collected fractions using Thin Layer Chromatography (TLC).

    • TLC Mobile Phase: 3:1 (v/v) Hexanes:Ethyl Acetate.

    • Visualization:

      • First, visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[7][8]

      • Next, dip the plate in a potassium permanganate stain. The product and impurities may appear as yellow or brown spots on a purple background upon gentle heating.[9]

  • Combine the fractions containing the pure this compound.

Post-Purification
  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvents.

  • Place the resulting residue under high vacuum to remove any residual solvent and triethylamine.

  • Obtain the mass of the purified product and calculate the yield.

  • Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., HPLC, ¹H-NMR, Mass Spectrometry).

Data Presentation

The following table summarizes the proposed chromatographic parameters and expected results for the purification of approximately 1 gram of crude this compound on a 40g silica column.

ParameterValue / ConditionRationale
Stationary Phase Silica Gel, 40-63 µmStandard for normal-phase separation of moderately polar organic compounds.[3]
Column Size 40 gAppropriate for loading ~1 g of crude material (40:1 ratio).
Sample Loading 1.0 g crude material (Dry Load)Dry loading provides better resolution compared to liquid injection for this scale.
Mobile Phase A 98:2 (v/v) Hexanes:TriethylamineNon-polar phase. TEA is added to prevent peak tailing of the amine.[4]
Mobile Phase B 98:2 (v/v) Ethyl Acetate:TriethylaminePolar phase. TEA maintains a consistent basic pH on the column.[4][6]
Flow Rate 40 mL/minStandard flow rate for a 40 g column ensuring good separation without excessive run time.
Detection Wavelength 254 nmThe benzyl protecting groups are aromatic and strongly absorb UV light at this wavelength.[8]
Gradient Profile 0-2 CV: 5% BWash non-polar impurities.
2-15 CV: 5% to 60% BElute this compound and separate from closely related impurities.
15-18 CV: 100% BElute highly polar baseline impurities.
Expected Yield > 85% (dependent on crude purity)Typical recovery for flash chromatography.
Expected Purity > 98% (by HPLC)Achievable with the optimized gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Tribenzyl Miglustat dissolve Dissolve in DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica rotoevap Rotary Evaporation add_silica->rotoevap dry_powder Dry Powder Sample rotoevap->dry_powder load Load Sample onto Equilibrated Column dry_powder->load run Run Gradient (Hex/EtOAc + TEA) load->run collect Collect Fractions run->collect tlc Analyze Fractions by TLC (UV & KMnO4 stain) collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate via Rotary Evaporation combine->concentrate final_product Pure Tribenzyl Miglustat concentrate->final_product logical_relationship cluster_interactions Chromatographic Interactions compound This compound (Analyte) stationary Stationary Phase (Silica Gel, Acidic) compound->stationary Adsorption (-) mobile Mobile Phase (Hexanes/EtOAc, Non-polar) stationary->compound Desorption (+) mobile->compound Solvates & Elutes modifier Modifier (Triethylamine, Basic) modifier->stationary Masks Acidic Sites

References

Application Notes and Protocols for the Synthesis of Miglustat via Debenzylation of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Miglustat (N-butyl-1-deoxynojirimycin) through the debenzylation of its protected precursor, Tribenzyl Miglustat (2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin). Miglustat is an inhibitor of glucosylceramide synthase and is utilized in the treatment of Gaucher disease.[1][2] The protocols described herein focus on a robust and efficient catalytic hydrogenation method for the removal of benzyl protecting groups, followed by a high-purity crystallization procedure that circumvents the challenges associated with the purification of the highly hydrophilic Miglustat molecule.[3][4]

Introduction

The synthesis of Miglustat often involves the use of protecting groups to shield the hydroxyl functionalities of the glucose precursor during intermediate synthetic steps. Benzyl ethers are commonly employed as protecting groups due to their stability under various reaction conditions.[5] The final and critical step in the synthesis is the deprotection, or debenzylation, to yield the active pharmaceutical ingredient.

Catalytic hydrogenation is a widely used and effective method for the cleavage of benzyl ethers.[6][7] This process typically involves the use of a palladium catalyst, most commonly supported on carbon (Pd/C), in the presence of hydrogen gas.[6][7] The efficiency of this reaction can be significantly enhanced by the addition of an acid, which facilitates the reaction and aids in the formation of a salt of the final product, simplifying its initial isolation.[3]

A major hurdle in the synthesis of Miglustat is its high polarity and hydrophilicity, which makes purification by conventional chromatographic techniques, such as ion-exchange chromatography, challenging and often inefficient in removing diastereomeric and inorganic impurities.[3][4] The protocols detailed below describe a crystallization-based purification method that yields high-purity crystalline Miglustat, avoiding the need for column chromatography.[3]

Chemical Reaction Scheme

Debenzylation_Reaction Tribenzyl_Miglustat This compound Miglustat_HCl Miglustat HCl Tribenzyl_Miglustat->Miglustat_HCl H₂, 10% Pd/C MeOH, HCl Miglustat Miglustat Miglustat_HCl->Miglustat Organic Base (e.g., DBU) Crystallization

Caption: Overall reaction scheme for the debenzylation of this compound to Miglustat.

Experimental Protocols

Protocol 1: Debenzylation of this compound Hydrochloride

This protocol describes the catalytic hydrogenation of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride to yield Miglustat hydrochloride.[3][4]

Materials:

  • 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • 10% Hydrochloric acid (HCl) in Methanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® bed)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) in methanol (1000 mL).[3][4]

  • To the solution, add a 10% solution of HCl in methanol (100 mL).[3][4]

  • Carefully add 10% Pd/C (50% wet, 10 g) to the reaction mixture.[3][4]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere at a temperature of approximately 25°C to 30°C until the reaction is complete (monitoring by TLC or HPLC is recommended).[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude Miglustat hydrochloride.[3]

Protocol 2: Purification of Miglustat by Crystallization

This protocol details the neutralization of Miglustat hydrochloride and subsequent crystallization to yield high-purity Miglustat.[3]

Materials:

  • Crude Miglustat hydrochloride (from Protocol 1)

  • Methanol (MeOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude Miglustat hydrochloride (42 g, 0.16 mol) in methanol (420 mL).[3][4]

  • Add DBU (34.1 mL) to the solution.[3][4]

  • Gently warm the reaction mixture and stir for approximately 2 hours.[3][4]

  • Concentrate the reaction mixture by removing the methanol under reduced pressure.[3][4]

  • To the resulting residue, add dichloromethane (900 mL).[3][4]

  • Stir the suspension, and a solid precipitate of crystalline Miglustat will form.

  • Collect the solid by filtration and wash with a small amount of cold dichloromethane.

  • Dry the crystalline solid under vacuum to obtain pure Miglustat.[3][4]

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterValueReference
Starting Material2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride[3][4]
Catalyst10% Pd/C (50% wet)[3][4]
Solvent (Debenzylation)Methanol[3][4]
AcidHydrochloric Acid[3]
Neutralizing Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3][4]
Crystallization SolventDichloromethane[3][4]
Yield75%[3][4]
Purity (by HPLC)>99.5%[3][4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and purification of Miglustat.

experimental_workflow cluster_debenzylation Protocol 1: Debenzylation cluster_purification Protocol 2: Purification start Dissolve this compound HCl in Methanol add_hcl Add Methanolic HCl start->add_hcl add_catalyst Add 10% Pd/C add_hcl->add_catalyst hydrogenation Stir under H₂ Atmosphere (25-30°C) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration1 Concentrate Filtrate filtration->concentration1 end_debenzylation Crude Miglustat HCl concentration1->end_debenzylation dissolve_crude Dissolve Crude Miglustat HCl in Methanol end_debenzylation->dissolve_crude Proceed to Purification add_dbu Add DBU dissolve_crude->add_dbu stir Warm and Stir add_dbu->stir concentration2 Concentrate Reaction Mixture stir->concentration2 add_dcm Add Dichloromethane concentration2->add_dcm crystallization Crystallization add_dcm->crystallization filtration2 Filter Solid crystallization->filtration2 drying Dry under Vacuum filtration2->drying end_purification Pure Crystalline Miglustat drying->end_purification

Caption: Experimental workflow for the synthesis and purification of Miglustat.

Logical Relationships in Purification

The following diagram illustrates the logical relationship of the components during the crystallization process.

purification_logic cluster_neutralization Neutralization in Methanol cluster_crystallization Crystallization in Dichloromethane start Mixture in Methanol miglustat_hcl Miglustat HCl (Soluble) start->miglustat_hcl dbu DBU (Soluble) start->dbu miglustat_free Miglustat Free Base (Soluble) miglustat_hcl->miglustat_free dbu_hcl DBU-HCl Salt (Soluble) dbu->dbu_hcl miglustat_solid Crystalline Miglustat (Insoluble) miglustat_free->miglustat_solid Solvent Switch to DCM impurities_soluble Impurities & DBU-HCl (Soluble) dbu_hcl->impurities_soluble Solvent Switch to DCM

References

Application Notes and Protocols: Experimental Use of Tribenzyl Miglustat in Glycosphingolipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are integral components of the cell membrane that play crucial roles in various cellular processes, including signal transduction, cell adhesion, and modulation of receptor function.[1][2] Dysregulation of GSL metabolism is implicated in a variety of diseases, most notably lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C.[3][4] Tribenzyl Miglustat, a benzylated derivative of Miglustat (N-butyldeoxynojirimycin), serves as a valuable tool in the study of GSL function and the development of therapeutics for these disorders.[5][6]

Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[1][2][7] By inhibiting GCS, Miglustat effectively reduces the production of glucosylceramide and downstream GSLs, a strategy known as substrate reduction therapy (SRT).[3][5] The tribenzyl modification is presumed to enhance the lipophilicity of the molecule, facilitating its passage across cellular membranes in experimental settings. It is hypothesized that once inside the cell, the benzyl groups are cleaved, releasing the active Miglustat.

These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, protocols for in vitro and in vivo studies, and methods for analyzing its effects on GSL metabolism.

Mechanism of Action

This compound, through its active form Miglustat, inhibits glucosylceramide synthase (EC 2.4.1.80).[7] This enzyme is responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a vast array of complex GSLs, including gangliosides, globosides, and lactosylceramides. By blocking this initial step, this compound effectively depletes the cellular pool of these GSLs. This mechanism has been shown to be effective in reducing the accumulation of GSLs in various disease models.[8][9]

Data Presentation

In Vitro Efficacy of Miglustat
Cell Line/ModelMiglustat ConcentrationObserved EffectReference
Gaucher Disease Tissue Culture Model5 - 50 µMReversal of glucosylceramide storage[10]
Normal Murine Tissues (in vivo)2400 mg/kg/day (serum concentration of 56.8 µM)70% reduction in GSL levels in peripheral tissues[10]
Tay-Sachs Disease Mouse Model (in vivo)4800 mg/kg/day (serum concentration ~50 µM)Prevention of GM2 ganglioside storage in the brain[10]
Clinical Trial Data for Miglustat in Type 1 Gaucher Disease
ParameterBaseline (Mean)Change after 12 Months (Mean)Reference
Spleen Volume (% of body weight)14.1-5.2%[5]
Liver Volume (% of body weight)4.9-1.5%[5]
Hemoglobin (g/dL)11.7+0.7[5]
Platelet Count (x 10^9/L)88+13[5]

Note: The provided data is for Miglustat, the active form of this compound. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental system.

Experimental Protocols

In Vitro Treatment of Cultured Cells with this compound

This protocol describes a general procedure for treating adherent or suspension cells with this compound to study its effects on GSL metabolism and cellular signaling.

Materials:

  • This compound

  • Appropriate cell culture medium and supplements

  • Cell line of interest (e.g., fibroblast lines from patients with GSL storage disorders, cancer cell lines)

  • Sterile tissue culture plates or flasks

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Bradford assay reagent or equivalent for protein quantification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM. Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Adherent Cells: Seed cells in tissue culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Suspension Cells: Seed cells in appropriate culture vessels at a recommended density for the specific cell line.

  • Treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A typical starting concentration range, based on Miglustat data, is 5-50 µM.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.

    • Include a vehicle control (DMSO) at the same final concentration as in the treated samples.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific research question and the turnover rate of the GSLs of interest.

  • Cell Lysis:

    • Adherent Cells: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well or flask and incubate on ice for 10-15 minutes with occasional rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer.

  • Lysate Processing: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay or a similar method. This is important for normalizing downstream analyses.

  • Downstream Analysis: The cell lysates are now ready for various downstream applications, including:

    • Glycosphingolipid extraction and analysis by HPLC or Mass Spectrometry (see Protocol 2).

    • Western blotting to analyze the expression of proteins in signaling pathways of interest.

    • Enzyme activity assays.

Analysis of Glycosphingolipids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the extraction and analysis of GSLs from cell lysates.

Materials:

  • Cell lysate (from Protocol 1)

  • Chloroform

  • Methanol

  • Deionized water

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • HPLC system with a fluorescence detector

  • Fluorescent labeling reagent (e.g., anthranilic acid)

  • Appropriate HPLC column (e.g., normal-phase)

  • GSL standards

Procedure:

  • Lipid Extraction:

    • To the cell lysate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 8:4:3 (v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • The lower organic phase contains the lipids, including GSLs. Carefully collect the lower phase.

  • Purification by SPE:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the lipid extract onto the column.

    • Wash the column with a non-polar solvent to remove neutral lipids.

    • Elute the GSLs with a more polar solvent mixture (e.g., chloroform:methanol).

  • Fluorescent Labeling:

    • Dry the eluted GSL fraction under a stream of nitrogen.

    • Reconstitute the dried GSLs in a suitable solvent and add the fluorescent labeling reagent (e.g., anthranilic acid) and a reducing agent.

    • Incubate at a specific temperature for a defined time to allow for the labeling reaction to complete.[5][8]

  • HPLC Analysis:

    • Inject the fluorescently labeled GSL sample into the HPLC system.

    • Separate the GSLs using a normal-phase column with a gradient elution program.

    • Detect the labeled GSLs using a fluorescence detector.

    • Identify and quantify the GSLs by comparing their retention times and peak areas to those of known GSL standards.[5][8]

Analysis of Glycosphingolipids by Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and specific method for the analysis of GSLs.

Materials:

  • Lipid extract (from Protocol 2, step 1)

  • Mass spectrometer (e.g., MALDI-TOF, ESI-MS)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

  • Sample Preparation: The lipid extract can be directly infused into the mass spectrometer or subjected to liquid chromatography (LC) prior to MS analysis (LC-MS).

  • Ionization:

    • MALDI-MS: Mix the lipid extract with a suitable matrix solution and spot it onto a MALDI target plate. The sample is then ionized by a laser.[11]

    • ESI-MS: Infuse the lipid extract dissolved in an appropriate solvent into the ESI source, where it is ionized by a high voltage.[6]

  • Mass Analysis: The ionized GSL molecules are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the different GSL species present in the sample. The identity of the GSLs can be confirmed by their specific m/z values and fragmentation patterns (in MS/MS experiments).[6][11]

Visualizations

Glycosphingolipid Biosynthesis Pathway and Site of this compound Action

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Complex_GSLs Complex GSLs (Gangliosides, Globosides) LacCer->Complex_GSLs GCS->GlcCer Inhibited Tribenzyl_Miglustat This compound (active form: Miglustat) Tribenzyl_Miglustat->GCS

Caption: Inhibition of Glycosphingolipid Synthesis by this compound.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate (24-72h) treatment->incubation lysis Cell Lysis incubation->lysis quantification Protein Quantification lysis->quantification gsl_analysis GSL Analysis (HPLC / Mass Spectrometry) quantification->gsl_analysis signaling_analysis Signaling Pathway Analysis (Western Blot, etc.) quantification->signaling_analysis

Caption: Workflow for studying this compound's effects in vitro.

Simplified Glycosphingolipid Signaling Pathway Modulation

GSL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GSLs Glycosphingolipids (e.g., GM3, Gb3) Receptor Growth Factor Receptor (e.g., EGFR) GSLs->Receptor Modulates Activity Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Adhesion, etc.) Signaling_Cascade->Cellular_Response Tribenzyl_Miglustat This compound GCS_Inhibition GCS Inhibition Tribenzyl_Miglustat->GCS_Inhibition Reduced_GSLs Reduced GSLs GCS_Inhibition->Reduced_GSLs Reduced_GSLs->GSLs

References

Application Note: NMR Spectroscopic Characterization of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of Tribenzyl Miglustat using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a protected derivative of Miglustat (N-butyl-deoxynojirimycin), an iminosugar approved for the treatment of Type I Gaucher disease. The benzyl protecting groups facilitate organic synthesis and purification. Accurate structural elucidation and purity assessment are critical in the development of Miglustat-based therapeutics. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such small molecules in solution. This application note outlines the experimental procedures and provides representative NMR data for a closely related analogue, 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin, which serves as a valuable reference for the characterization of this compound.

Experimental Protocols

1. Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample. For ¹³C NMR spectra, a higher concentration of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent.[1][3] Chloroform-d (CDCl₃) is a common choice for similar non-polar compounds. Ensure the solvent is of high purity to avoid interfering signals.

  • Vial and Tube: It is good practice to first dissolve the sample in a small vial before transferring the solution to the NMR tube using a Pasteur pipette.[1] This is especially helpful if the sample is not readily soluble.[1] Use a clean, dry, and unscratched 5 mm NMR tube.[3]

  • Filtration: To ensure a homogeneous solution and prevent distortion of the magnetic field, filter the sample through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. If there is concern about the standard reacting with the sample, a capillary tube containing the standard can be used.[1]

  • Labeling: Clearly label the NMR tube with the sample information.[5]

2. NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and sample concentration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 15 ppm, centered around 5 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Presentation: NMR Data of a this compound Analogue

The following tables summarize the ¹H and ¹³C NMR data for 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin, a close structural analogue of this compound. This data was obtained in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[3]

Table 1: ¹H NMR Data of 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin [3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.27 – 7.16m18H, Aromatic
7.06 – 7.04m2H, Aromatic
4.88d11.21H
4.77dd23.6, 10.812H
4.60d5.42H
4.40dd15.2, 12.42H
4.33d10.81H
3.62 – 3.42m1H
3.38t9.11H
3.02m1H
2.61 – 2.51m2H
2.23 – 2.13m2H
1.15m4H, Butyl CH₂
0.79t14.4, 7.23H, Butyl CH₃

Table 2: ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin [3]

Chemical Shift (δ, ppm)Assignment
139.06, 138.59, 137.82Aromatic C (quaternary)
128.50, 128.41, 128.36, 128.03, 127.90, 127.78, 127.67, 127.57, 127.47Aromatic CH
87.42Piperidine Ring C
78.61Piperidine Ring C
75.35, 75.23Benzyl CH₂
73.50, 72.79Benzyl CH₂
65.21Piperidine Ring C
63.69Piperidine Ring C
54.49Piperidine Ring C
52.13Butyl N-CH₂
25.61Butyl CH₂
20.70Butyl CH₂
14.05Butyl CH₃

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow for NMR characterization and the general structure of a benzylated Miglustat derivative.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (Optional) C13_NMR->TwoD_NMR process Process Spectra TwoD_NMR->process assign Assign Signals process->assign characterize Structural Characterization assign->characterize

Caption: Experimental workflow for NMR characterization.

tribenzyl_miglustat_structure cluster_piperidine Piperidine Core cluster_substituents Substituents N N C2 C2 N->C2 Butyl N-Butyl N->Butyl C3 C3 C2->C3 CH2OH CH2OH C2->CH2OH C4 C4 C3->C4 OBn1 O-Benzyl C3->OBn1 C5 C5 C4->C5 OBn2 O-Benzyl C4->OBn2 C6 C6 C5->C6 OBn3 O-Benzyl C5->OBn3 C6->N

Caption: Key structural features of a benzylated Miglustat.

References

Application Note: Mass Spectrometry Analysis of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat, an N-alkylated imino sugar, is an inhibitor of the enzyme glucosylceramide synthase, which is crucial in the biosynthesis of most glycosphingolipids.[1] It is used in the treatment of Gaucher disease.[2] Tribenzyl Miglustat is a key intermediate in the synthesis of Miglustat.[3] Accurate and sensitive analytical methods are essential for monitoring the purity and characterization of this compound during the drug development process. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are commonly employed techniques to detect and quantify impurities and related compounds of Miglustat, ensuring it meets stringent safety and quality standards.[2]

Predicted Mass Spectrometry Data

The chemical formula for a tri-benzyl Miglustat isomer is C₃₁H₃₉NO₄, with a molecular weight of 489.66 g/mol .[4] Based on this, the following table summarizes the predicted mass-to-charge ratio (m/z) for the protonated parent ion and potential major fragment ions that may be observed during MS/MS analysis.

AnalyteFormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Predicted Fragment Ions (m/z)Fragmentation Pathway
This compoundC₃₁H₃₉NO₄489.66490.29399.23, 308.17, 217.12, 91.05Sequential loss of benzyl groups (C₇H₇)

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to achieve the desired concentrations for calibration curves.

  • Sample Preparation:

    • For in-process samples or reaction mixtures, dilute the sample with methanol to a concentration within the calibration range.

    • If necessary, perform a protein precipitation for plasma samples by adding three volumes of cold methanol, vortexing, and centrifuging to pellet the precipitated proteins.[5] The supernatant can then be diluted for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is adapted from a validated method for Miglustat and optimized for the more hydrophobic nature of this compound.[5]

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
Column Gemini C18, 2.1 mm x 50 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table Below
Collision Energy To be optimized for each transition
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound490.3399.220025 (Optimize)
This compound490.391.120040 (Optimize)

Visualizations

G cluster_synthesis Synthesis & Impurity Pathway Miglustat Miglustat Mono Mono-benzyl Miglustat Mono->Miglustat Debenzylation Di Di-benzyl Miglustat Di->Mono Debenzylation Tri Tri-benzyl Miglustat Tri->Di Debenzylation Tetra Tetra-benzyl Miglustat Tetra->Tri Debenzylation

Caption: Synthetic relationship of Miglustat and its benzylated precursors.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Preparation (Dilution/Precipitation) LC Liquid Chromatography (C18 Separation) Sample->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Report Quantification & Reporting Data->Report

References

Troubleshooting & Optimization

Troubleshooting incomplete debenzylation of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete debenzylation of Tribenzyl Miglustat to produce Miglustat.

Frequently Asked Questions (FAQs)

Q1: My debenzylation of this compound is incomplete, leaving behind partially benzylated intermediates. What are the common causes?

A1: Incomplete debenzylation is a frequent issue and can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material, solvents, or reaction atmosphere. Amines, including the product Miglustat and its partially debenzylated precursors, can also coordinate to the palladium surface and inhibit its activity.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the complete removal of all three benzyl groups. Poly-benzylated compounds often require higher catalyst loadings.

  • Poor Hydrogen Availability: Inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, leading to a stalled reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete conversion.

  • Steric Hindrance: As benzyl groups are sequentially removed, the remaining ones may be more sterically hindered, requiring more forcing conditions for their cleavage.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these likely to be?

A2: The multiple spots likely correspond to a mixture of the fully debenzylated Miglustat, unreacted this compound, and the various partially debenzylated intermediates (Dibenzyl Miglustat and Monobenzyl Miglustat isomers). Analytical techniques such as HPLC and LC-MS are recommended for accurate identification and quantification of these species.[2]

Q3: How can I improve the efficiency of my debenzylation reaction?

A3: To improve the reaction efficiency, consider the following:

  • Use a Fresh, High-Quality Catalyst: Ensure your palladium catalyst is active. Using a fresh batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be beneficial. A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient in some cases.

  • Increase Catalyst Loading: Gradually increase the weight percentage of the catalyst relative to the substrate.

  • Optimize Hydrogen Pressure: If using a balloon of hydrogen is proving insufficient, transitioning to a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly improve the reaction rate.

  • Acidic Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can facilitate the debenzylation of amines by forming the ammonium salt, which reduces catalyst poisoning.[3][4]

  • Solvent Choice: Polar solvents like methanol or ethanol are generally effective for this reaction.

Q4: What is the best way to purify Miglustat from the reaction mixture containing partially benzylated impurities?

A4: The high hydrophilicity of Miglustat makes purification challenging.[5][6] Column chromatography on silica gel can be difficult due to the polar nature of the product. The most effective purification strategy often involves:

  • Catalyst Filtration: The palladium catalyst is first removed by filtration through a pad of celite.

  • Acid-Base Extraction: This can help to separate the basic amine products from non-basic impurities.

  • Crystallization: The most successful method for obtaining high-purity Miglustat is often crystallization.[5][7] This may involve the formation of a salt (e.g., hydrochloride) followed by neutralization and crystallization from a suitable solvent system.[5][7] A patent describes dissolving the hydrochloride salt in methanol, adding an organic base like DBU, concentrating, and then adding a solvent in which Miglustat has low solubility, such as dichloromethane, to induce crystallization.[5][7]

Troubleshooting Guide for Incomplete Debenzylation

This guide provides a systematic approach to troubleshooting incomplete debenzylation of this compound.

Summary of Reaction Parameters for Debenzylation
ParameterRecommended Starting PointTroubleshooting ActionRationale
Catalyst 10% Pd/C, 10-20 wt%Use fresh catalyst; Try Pd(OH)₂/C or a mix of Pd/C and Pd(OH)₂/C.Catalyst may be deactivated or not active enough for complete debenzylation.
Hydrogen Source H₂ balloonIncrease H₂ pressure (Parr shaker, 40-50 psi).Higher pressure increases H₂ concentration at the catalyst surface.
Solvent Methanol or EthanolEnsure anhydrous conditions if catalyst is sensitive to water.Polar protic solvents are generally effective.
Additives NoneAdd 1-2 equivalents of acetic acid or catalytic HCl.Acid protonates the amine, reducing catalyst poisoning and accelerating the reaction.[3][4]
Temperature Room TemperatureIncrease temperature to 40-50 °C.Provides more energy to overcome the activation barrier, especially for the last benzyl group.
Reaction Time 12-24 hoursMonitor by TLC/LC-MS; extend reaction time.The reaction may be slow and require more time for completion.
Agitation Vigorous stirringEnsure efficient stirring to suspend the catalyst and facilitate gas-liquid transfer.Poor mixing leads to localized depletion of hydrogen.
Experimental Protocol: General Procedure for Debenzylation of this compound

This protocol is a generalized procedure based on common practices for the debenzylation of poly-benzylated deoxynojirimycin derivatives.

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol (10-20 volumes), add 10% Palladium on carbon (10-20% by weight of the substrate).

  • Acid Addition (Optional but Recommended): Add acetic acid (1-2 equivalents) to the suspension.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and a hydrogen balloon is attached. For more efficient reaction, a hydrogenation apparatus (e.g., Parr shaker) can be used at a pressure of 40-50 psi.

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material and intermediates.

  • Work-up:

    • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with methanol.

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by crystallization. This may involve dissolving the crude material in a minimal amount of a polar solvent like methanol and inducing crystallization by the addition of a less polar solvent in which the product is insoluble.

    • Alternatively, the crude product can be converted to its hydrochloride salt, which can then be purified by recrystallization. The free base can be subsequently liberated by treatment with a base.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an incomplete debenzylation reaction of this compound.

G Troubleshooting Workflow for Incomplete Debenzylation cluster_0 Troubleshooting Workflow for Incomplete Debenzylation start Start: Incomplete Debenzylation Observed (TLC/LC-MS) check_catalyst Check Catalyst Activity & Loading start->check_catalyst action_catalyst Action: - Use fresh/more active catalyst (Pd(OH)2/C) - Increase catalyst loading (e.g., to 30 wt%) check_catalyst->action_catalyst Issue Suspected check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK re_evaluate Re-evaluate Reaction Progress action_catalyst->re_evaluate action_pressure Action: Increase H2 Pressure (Parr apparatus) check_conditions->action_pressure Low H2 Pressure action_acid Action: Add Acetic Acid or HCl check_conditions->action_acid Catalyst Poisoning Suspected action_temp_time Action: Increase Temperature / Extend Time check_conditions->action_temp_time Slow Reaction action_pressure->re_evaluate action_acid->re_evaluate action_temp_time->re_evaluate success Success: Complete Debenzylation re_evaluate->success Problem Solved fail Persistent Issue: Consider alternative deprotection methods or further purification re_evaluate->fail Problem Persists

Caption: A flowchart for troubleshooting incomplete debenzylation.

References

Technical Support Center: Optimizing Reductive Amination for N-Alkylated Deoxynojirimycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-alkylated deoxynojirimycin (DNJ) analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reductive amination yield of these promising compounds.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of deoxynojirimycin and its analogs.

Question: My reductive amination reaction shows low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the reductive amination of DNJ can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Aldehyde/Ketone Purity: Ensure the aldehyde or ketone used for N-alkylation is pure and free of carboxylic acid impurities, which can quench the reaction. Use freshly opened or distilled aldehydes if possible.

    • Reducing Agent Potency: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture. Use a fresh bottle or a properly stored reagent. The potency of NaBH(OAc)₃ can degrade over time, so using a newer batch is advisable.

    • Deoxynojirimycin (DNJ) Salt Form: If using a salt form of DNJ (e.g., DNJ·HCl), a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) must be added to neutralize the salt and free the amine for reaction.

  • Reaction Conditions:

    • pH of the Reaction Mixture: The formation of the imine/iminium ion intermediate is pH-dependent. The optimal pH is typically weakly acidic (around 5-6). The addition of a catalytic amount of acetic acid can facilitate imine formation. However, strongly acidic conditions can lead to the degradation of the borohydride reducing agent.

    • Solvent: Methanol (MeOH) and dichloromethane (DCM) are commonly used solvents. Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.

    • Temperature and Reaction Time: Most reductive aminations of DNJ are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of imine formation. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Stoichiometry:

    • Excess Aldehyde/Ketone: Using a slight excess (1.1-1.5 equivalents) of the aldehyde or ketone can help drive the imine formation to completion.

    • Reducing Agent Equivalents: Typically, 1.5-2.0 equivalents of the reducing agent are sufficient.

Question: I am observing the formation of multiple byproducts in my reaction. What are they and how can I minimize them?

Answer:

The primary side reaction in reductive amination is over-alkylation, leading to the formation of a tertiary amine if a primary amine is the desired product. Another common byproduct is the alcohol resulting from the reduction of the starting aldehyde or ketone.

  • Minimizing Over-alkylation: This is less of a concern with DNJ as it is a secondary amine, and the desired product is a tertiary amine. However, if starting with a primary iminosugar analog, careful control of stoichiometry is crucial.

  • Minimizing Aldehyde/Ketone Reduction:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the reduction of the iminium ion over the carbonyl group compared to sodium cyanoborohydride (NaBH₃CN).[1] Using NaBH(OAc)₃ can significantly reduce the formation of the corresponding alcohol byproduct.[1]

    • Order of Addition: Adding the reducing agent after allowing the DNJ and the carbonyl compound to stir together for a period (e.g., 30-60 minutes) can favor the reduction of the pre-formed iminium ion.

Question: I am struggling with the purification of my N-alkylated DNJ analog. What are the best practices?

Answer:

N-alkylated DNJ analogs are often polar and can be challenging to purify.

  • Work-up Procedure:

    • After the reaction is complete, quench the excess reducing agent by the careful addition of an aqueous acid (e.g., 1 M HCl) until gas evolution ceases.

    • Basify the reaction mixture with a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to a pH of ~9-10.

    • Extract the aqueous layer with a suitable organic solvent. A mixture of dichloromethane and methanol (e.g., 9:1) is often effective for extracting these polar compounds.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system is often necessary. A typical mobile phase starts with a less polar mixture (e.g., 100% ethyl acetate) and gradually increases in polarity by adding methanol. The addition of a small amount of aqueous ammonia (e.g., 1-2%) to the mobile phase can help to reduce tailing of the amine product on the silica gel.

    • Ion-Exchange Chromatography: For particularly difficult separations, ion-exchange chromatography can be a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the reductive amination of deoxynojirimycin?

A1: With optimized conditions, yields for the reductive amination of DNJ are generally high, often exceeding 90%.[2] However, the yield can vary depending on the specific aldehyde or ketone used and the reaction conditions.

Q2: Which reducing agent is better for the N-alkylation of DNJ: sodium cyanoborohydride or sodium triacetoxyborohydride?

A2: Both reagents are effective. However, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for the following reasons:

  • Selectivity: It is more selective for the reduction of iminium ions over aldehydes and ketones, which minimizes the formation of alcohol byproducts.[1]

  • Safety: It is considered safer as it does not release toxic hydrogen cyanide gas upon acidification, a potential hazard with sodium cyanoborohydride.[3]

Sodium cyanoborohydride (NaBH₃CN) is also a very effective reagent and is widely used.[2][3] The choice may depend on the specific substrate and safety considerations.

Q3: Can I perform the reductive amination as a one-pot reaction?

A3: Yes, the reductive amination of DNJ is typically performed as a one-pot reaction where the DNJ, aldehyde/ketone, and reducing agent are all present in the same reaction vessel. This is possible because the reduction of the iminium ion is generally faster than the reduction of the starting carbonyl compound, especially when using a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a polar organic solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent like methanol, often with a small amount of a basic modifier like aqueous ammonia to improve spot shape. The product, being more nonpolar than DNJ, should have a higher Rf value.

Data Presentation

Table 1: Reported Yields for the Reductive Amination of Deoxynojirimycin Analogs

N-Alkyl GroupAldehyde/KetoneReducing AgentSolventYield (%)Reference
ButylButyraldehydeNaBH₃CNMeOH>90[2]
NonylNonanalNaBH₃CNMeOH>90[2]
Various (C4-C18)Various AldehydesNaBH₃CNNot specified>90[2]
Adamantylpentyl5-(Adamantan-1-yl)methoxy)pentanalNot specifiedNot specifiedNot specified[4]
BenzylBenzaldehydeNaBH(OAc)₃DCE94Fustero et al., 2011
OctylOctanalNaBH₃CNMeOH70-90

Note: Yields can be highly dependent on the specific experimental conditions and the scale of the reaction.

Experimental Protocols

General Protocol for Reductive Amination of Deoxynojirimycin (DNJ)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Deoxynojirimycin (DNJ)

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Anhydrous methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, methanol, ethyl acetate, aqueous ammonia)

Procedure:

  • To a solution of deoxynojirimycin (1.0 equivalent) in anhydrous methanol, add the aldehyde or ketone (1.2 equivalents).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., 3 x 20 mL of 9:1 DCM:MeOH).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate with 1% aqueous ammonia).

Visualizations

Experimental Workflow for Reductive Amination of DNJ

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification DNJ Deoxynojirimycin (DNJ) Mix1 Mix & Stir DNJ->Mix1 Aldehyde Aldehyde/Ketone Aldehyde->Mix1 Solvent Anhydrous Solvent (e.g., MeOH) Solvent->Mix1 Add_Reducer Add Reducer Mix1->Add_Reducer Stir 30-60 min (Imine Formation) Stir_React Reaction Mixture Add_Reducer->Stir_React Stir 2-24h at RT Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Add_Reducer Quench Quench Stir_React->Quench Quench (aq. NaHCO₃) Extract Extract Quench->Extract Extraction Purify Purify Extract->Purify Purification (Column Chromatography) Product N-Alkylated DNJ Analog Purify->Product Isolated Product ER_Glucosidase_Inhibition cluster_er Endoplasmic Reticulum (ER) Nascent_Protein Nascent Glycoprotein (Glc₃Man₉GlcNAc₂) Glucosidase_I α-Glucosidase I Nascent_Protein->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin Enters Folding Cycle Proper_Folding Properly Folded Glycoprotein Calnexin->Proper_Folding Misfolded_Protein Misfolded Glycoprotein Calnexin->Misfolded_Protein Golgi Golgi Apparatus Proper_Folding->Golgi Transport to Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD DNJ_Analog N-Alkylated DNJ Analog DNJ_Analog->Glucosidase_I Inhibition DNJ_Analog->Glucosidase_II Inhibition

References

Technical Support Center: Synthesis of Benzylated Miglustat Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering common side products during the synthesis of benzylated Miglustat precursors, such as Tribenzyl Miglustat.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it relate to Miglustat synthesis?

A1: "this compound" is understood to be a partially protected intermediate in the synthesis of Miglustat (N-butyl-1-deoxynojirimycin). The complete synthesis often involves a fully protected precursor, N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin. "this compound" is likely one of several side products where one of the four hydroxyl groups remains unprotected. These partially benzylated compounds are common impurities that arise during the protection step.

Q2: What are the most common side products in the benzylation of N-butyl-1-deoxynojirimycin?

A2: The most common side products are molecules resulting from incomplete benzylation. Due to the presence of four hydroxyl groups, the reaction can yield a mixture of mono-benzyl, di-benzyl, and tri-benzyl isomers, in addition to the desired tetra-benzyl product and unreacted starting material. The formation of these side products is a significant challenge in achieving high purity of the fully protected intermediate[1].

Q3: Why do these incompletely benzylated side products form?

A3: These side products form for several reasons:

  • Stoichiometry: Insufficient amounts of the benzylating agent (e.g., benzyl bromide) or the base (e.g., sodium hydride) will lead to incomplete reaction.

  • Reaction Time: Shorter reaction times may not allow the reaction to proceed to completion, leaving partially benzylated intermediates.

  • Steric Hindrance: Different hydroxyl groups on the iminosugar ring may have varying reactivity due to steric hindrance, leading to a mixture of isomers.

  • Reagent Quality: Degradation of the benzylating agent or base can reduce their effectiveness, resulting in an incomplete reaction.

Q4: How can I detect the presence of these side products during my experiment?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. The different benzylated products will have different polarities and thus different Rf values. Visualization can be achieved using UV light for UV-active compounds or by staining with reagents like p-anisaldehyde, vanillin, or potassium permanganate, which are effective for visualizing sugars and related compounds[1][2][3]. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are used to quantify the impurities[1][4].

Troubleshooting Guide

Problem: My TLC plate shows multiple spots after the benzylation reaction.

  • Possible Cause 1: Incomplete Reaction. The reaction has not gone to completion, leaving starting material and a mixture of partially benzylated intermediates.

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material spot disappears and the product spot is dominant. Consider a modest increase in reaction temperature if thermally stable.

  • Possible Cause 2: Insufficient Reagents. The amount of benzylating agent or base was not enough to fully benzylate all four hydroxyl groups.

    • Solution: In subsequent experiments, increase the molar equivalents of the benzylating agent (e.g., benzyl bromide) and the base (e.g., NaH). A typical benzylation may require a significant excess of these reagents.

  • Possible Cause 3: Poor Reagent Quality. The benzylating agent may have degraded, or the base may be partially quenched.

    • Solution: Use freshly opened or purified reagents. Ensure all solvents are anhydrous, as water will quench the base (e.g., NaH) and hydrolyze the benzylating agent.

Problem: I am struggling to separate the desired Tribenzyl or Tetrabenzyl Miglustat from other benzylated side products.

  • Possible Cause: Similar Polarity. The side products (e.g., di-benzyl, tri-benzyl, and tetra-benzyl species) can have very similar polarities, making separation by standard column chromatography difficult.

    • Solution 1: Optimize Column Chromatography. Use a shallow solvent gradient (slowly increasing the proportion of the more polar solvent) during flash chromatography to improve separation. Testing various solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Ethyl Acetate) with analytical TLC is crucial to find the optimal conditions.

    • Solution 2: Drive the Reaction to Completion. The easiest purification is to avoid the problem. Rerun the reaction using optimized conditions (excess reagents, longer time) to maximize the formation of the single, fully-benzylated (tetrabenzyl) product. This per-benzylated compound is often significantly less polar than any of the partially benzylated side products, making it much easier to separate via chromatography[5].

Factors Influencing Side Product Formation

The following table summarizes key experimental factors and their impact on the formation of incompletely benzylated side products.

FactorConditionExpected Outcome on Side Product FormationRecommendation
Stoichiometry Insufficient Benzylating Agent/BaseHigh levels of mono-, di-, and tri-benzyl species.Use a 10-20% excess of benzylating agent and base per hydroxyl group.
Reaction Time Too ShortReaction mixture contains significant starting material and partially benzylated products.Monitor reaction by TLC; typical reactions may run for 12-24 hours.
Temperature Too LowSlow reaction rate, leading to incomplete conversion.Most benzylation reactions are run between 0 °C and room temperature.
Solvent Quality Wet/Anhydrous SolventQuenches base (e.g., NaH), leading to incomplete deprotonation and benzylation.Use freshly distilled, anhydrous solvents (e.g., DMF, THF).
Mixing Inefficient StirringPoor diffusion of reagents, creating local concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.

Experimental Protocols

Representative Protocol: Per-O-Benzylation of an N-substituted Deoxynojirimycin Derivative

This protocol is a general representation for the benzylation of a polyhydroxylated iminosugar and should be adapted and optimized for specific substrates.

  • Preparation: Dissolve the N-butyl-1-deoxynojirimycin starting material in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. A typical protocol would use ~1.5 equivalents of NaH per hydroxyl group. Allow the mixture to stir at 0 °C for 1 hour.

  • Benzylation: Add benzyl bromide (BnBr) dropwise to the reaction mixture at 0 °C. Use ~1.2 equivalents of BnBr per hydroxyl group.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The fully benzylated product should have a much higher Rf than the starting material and intermediates. Stain with p-anisaldehyde or potassium permanganate solution to visualize the spots[3].

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding methanol at 0 °C.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired fully benzylated product.

Troubleshooting Workflow

G start Observation: Multiple spots on TLC after benzylation reaction. cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Insufficient Reagents start->cause2 cause3 Possible Cause: Poor Reagent Quality start->cause3 separation Problem: Difficult Purification start->separation solution1 Action: - Increase reaction time - Consider gentle heating - Monitor until completion cause1->solution1 solution2 Action: - Increase molar equivalents of  BnBr and NaH in next run - Ensure >1.2 eq. per -OH cause2->solution2 solution3 Action: - Use fresh BnBr - Use fresh, dry NaH - Ensure anhydrous solvents cause3->solution3 sep_solution1 Optimize Chromatography: - Use shallow solvent gradient - Test multiple solvent systems separation->sep_solution1 sep_solution2 Improve Synthesis: - Drive reaction to full  conversion (tetrabenzyl) - Simplifies purification separation->sep_solution2

Caption: Troubleshooting workflow for common issues in Miglustat benzylation.

References

Technical Support Center: Benzylated Iminosugar Diastereomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of benzylated iminosugar diastereomers.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general workflow for developing a separation method for new benzylated iminosugar diastereomers?

A systematic approach is crucial for efficiently developing a robust separation method. The process typically starts with small-scale analysis to find suitable conditions, which are then optimized and scaled up for preparative purification.

G TLC 1. TLC Analysis (Small Scale) CC_Initial 2. Test Column Chromatography (Silica Gel) TLC->CC_Initial Initial solvent screen Check_Sep Separation Achieved? CC_Initial->Check_Sep Scale_Up 4. Preparative Scale-Up Check_Sep->Scale_Up Yes HPLC_SFC 3. Advanced Chromatography (HPLC / SFC Method Development) Check_Sep->HPLC_SFC No / Poor Resolution Check_Adv_Sep Separation Achieved? HPLC_SFC->Check_Adv_Sep Check_Adv_Sep->Scale_Up Yes Derivatization Consider Derivatization (e.g., Acetylation) Check_Adv_Sep->Derivatization No

Caption: Workflow for diastereomer separation method development.

Troubleshooting Guides

Issue 1: Poor or no separation using standard silica gel column chromatography.

Question: My benzylated iminosugar diastereomers have very similar Rf values on a TLC plate (e.g., in Ethyl Acetate/Hexane) and co-elute during column chromatography. What steps can I take to improve separation?

Answer: This is a common challenge due to the subtle structural differences between diastereomers. Here are several strategies to try, starting with the simplest modifications.

Strategy 1: Solvent System Optimization

The polarity and solvent choice can dramatically influence selectivity.

  • Vary the Ratio: Systematically vary the ratio of your binary solvent system (e.g., Ethyl Acetate/Hexane).

  • Introduce a Third Solvent: Adding a small percentage of a third solvent can significantly alter selectivity.

    • For increased polarity and hydrogen bonding: Add methanol or ethanol (start with 1-2%).

    • For reducing tailing with basic iminosugars: Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This neutralizes acidic sites on the silica gel that can cause peak broadening.

  • Try Different Solvent Systems: If the standard systems fail, explore alternatives that offer different selectivities.

Solvent System ClassPrimary SolventsModifier Examples
Ethers/Hydrocarbons Diethyl Ether or MTBE in Hexane/Heptane-
Esters/Hydrocarbons Ethyl Acetate in Hexane/HeptaneMethanol, Ethanol
Chlorinated/Alcohols Dichloromethane (DCM) in MethanolTriethylamine, Acetic Acid

Strategy 2: Modify the Stationary Phase

If solvent optimization is insufficient, consider a different stationary phase.

  • Use a Finer Mesh Silica: Higher resolution can sometimes be achieved with smaller particle size silica gel, although this may lead to slower flow rates.

  • Change Polarity: Consider using alumina (basic or neutral) or reverse-phase silica (C18) for column chromatography, though this is less common for preparative scale work outside of dedicated systems.

Strategy 3: Consider Derivatization

In some cases, separating diastereomers is much easier after a simple chemical modification.[1]

  • Acetylation: Converting the free hydroxyl groups to acetate esters can alter the conformational rigidity and polarity of the molecules, often leading to better separation on silica gel.[1] After separation, the acetyl groups can be easily removed by treatment with a base like sodium methoxide in methanol.[1][2]

Issue 2: My diastereomers are co-eluting or show poor resolution in HPLC.

Question: I have moved to HPLC, but I am still struggling to get baseline separation of my benzylated iminosugar diastereomers. How can I optimize my HPLC method?

Answer: HPLC offers significantly higher resolving power than standard column chromatography. Methodical optimization of the mobile phase, stationary phase, and other parameters is key. Both Normal-Phase (NP) and Reverse-Phase (RP) HPLC can be effective.[3][4]

Troubleshooting HPLC Separations

G Start Poor Resolution in HPLC MobilePhase 1. Optimize Mobile Phase Start->MobilePhase StationaryPhase 2. Change Stationary Phase MobilePhase->StationaryPhase No Improvement Success Baseline Separation MobilePhase->Success Success SFC 3. Consider SFC StationaryPhase->SFC No Improvement StationaryPhase->Success Success TempFlow 4. Adjust Temp & Flow Rate SFC->TempFlow No Improvement SFC->Success Success TempFlow->Success Success

References

Technical Support Center: Stability of Benzylated Carbohydrate Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of benzylated carbohydrate intermediates during storage. Below are frequently asked questions, troubleshooting guides, and recommended protocols to ensure the integrity and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My stored benzyl-protected carbohydrate, which was a white solid, has started to turn yellow and has a slight almond-like smell. What is happening?

A: A yellow discoloration and an almond-like odor are common indicators of degradation. The primary cause is likely oxidation of the benzyl ether groups. Exposure to air, light, or trace metal impurities can catalyze the oxidation of the benzylic C-H bond, leading to the formation of benzaldehyde (which has a characteristic almond-like smell) and subsequently benzoic acid.[1][2] This process can be accelerated by elevated temperatures and exposure to UV light. The yellow color arises from these and other minor degradation byproducts which are often highly conjugated and colored.

Q2: I observe a change in the physical state of my compound from a crisp solid to a sticky or oily substance. What could be the cause?

A: This change often indicates the presence of impurities, which can lower the material's melting point and create what is known as a eutectic mixture. The likely culprits are degradation products such as benzaldehyde, benzyl alcohol, and benzoic acid.[2] Another possibility is the absorption of atmospheric moisture, especially if the compound is hygroscopic and not stored in a desiccated environment. This moisture can also facilitate hydrolytic degradation pathways, although benzyl ethers are generally stable to neutral water.

Q3: What are the optimal long-term storage conditions for benzylated carbohydrate intermediates?

A: To maximize shelf-life and maintain purity, these intermediates should be stored under conditions that minimize exposure to oxygen, moisture, light, and heat. The ideal conditions are summarized in the table below.

Q4: How can I quickly check the purity of a stored intermediate that I suspect may have degraded?

A: Thin-Layer Chromatography (TLC) is an excellent, rapid method for a qualitative purity check. By comparing the stored sample to a reference standard (ideally, a sample from the original, pure batch), you can visualize degradation products, which will typically appear as new spots with different Rf values. For example, more polar byproducts like a partially debenzylated sugar or benzoic acid will have lower Rf values than the fully protected, more nonpolar starting material.

Troubleshooting Guide

If you suspect your benzylated carbohydrate intermediate has degraded, follow this logical workflow to assess its quality and determine the next steps.

TroubleshootingWorkflow start Suspected Degradation (e.g., color change, oily appearance) tlc Perform TLC Analysis vs. Reference start->tlc Quick Check single_spot Single Spot Matching Reference? tlc->single_spot hplc Perform HPLC Purity Analysis purity_ok Purity >95%? hplc->purity_ok nmr Acquire ¹H NMR Spectrum spectrum_clean Spectrum Matches Reference? (No benzaldehyde/acid peaks) nmr->spectrum_clean single_spot->hplc No (New Spots Observed) use_as_is Decision: Suitable for Use (Review storage conditions) single_spot->use_as_is Yes purity_ok->nmr No (<95% Purity) purity_ok->use_as_is Yes repurify Action: Repurify Compound (e.g., Column Chromatography, Recrystallization) spectrum_clean->repurify No (Impurity Signals Present) spectrum_clean->use_as_is Yes discard Action: Discard and Resynthesize repurify->discard If purification fails

Caption: Troubleshooting workflow for assessing the stability of stored intermediates.

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation and minimizes phase changes.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, a primary degradation pathway for benzyl ethers.[1][2]
Humidity Dry / DesiccatedPrevents moisture absorption which can lead to physical changes and potential hydrolysis.[5]
Light Amber Vial / DarkProtects the compound from photolytic degradation pathways.
Container Tightly Sealed Glass VialPrevents exposure to air and moisture. Glass is preferred for its inertness.

Experimental Protocols

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This method allows for a quick visualization of impurities.

Materials:

  • TLC plate (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase (Eluent): A nonpolar/polar solvent mixture. A good starting point is a Hexane:Ethyl Acetate mixture (e.g., 3:1 v/v). Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the pure compound.

  • Visualization Reagent: p-Anisaldehyde stain or Potassium Permanganate dip.[6]

  • Sample: Small amount (~1 mg) of the stored intermediate and a reference standard.

Methodology:

  • Sample Preparation: Dissolve a small amount of the stored intermediate and the reference standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the TLC plate baseline, ensuring the spots are small and distinct.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Drying: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Examine the plate under UV light (254 nm) and circle any visible spots.

    • Immerse the plate in the p-Anisaldehyde stain solution, then gently heat with a heat gun until colored spots appear.

  • Analysis: Compare the lane of the stored sample to the reference standard. The appearance of new spots (typically at lower Rf values) indicates the presence of degradation products.

Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides quantitative data on the purity of the intermediate. Given the hydrophobic nature of benzylated carbohydrates, a reversed-phase method is often suitable.[7]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with a UV or Evaporative Light Scattering Detector (ELSD).[8] ELSD is preferred if the compound lacks a strong UV chromophore.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile (ACN) and Water.

    • Example Isocratic Method: 70:30 ACN:Water.

    • Example Gradient Method: Start at 50% ACN, ramp to 95% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Methodology:

  • Sample Preparation: Prepare a solution of the intermediate in the mobile phase or a compatible solvent (e.g., ACN) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the HPLC system and run the analysis.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Degradation products will typically appear as separate, more polar peaks that elute earlier than the main compound in a reversed-phase system.

References

Catalyst poisoning during the hydrogenation of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenation of Tribenzyl Miglustat to produce Miglustat.

Troubleshooting Guide

This guide addresses common problems observed during the catalytic hydrogenation of this compound, offering potential causes and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Action(s)
Slow or Incomplete Reaction Catalyst Poisoning by Amine Substrate/Product: The nitrogen atom in this compound and the resulting Miglustat can strongly coordinate with the palladium catalyst, blocking active sites.[1][2]- Acid Addition: Add a stoichiometric amount of a weak acid like acetic acid or a controlled amount of a strong acid like HCl to the reaction mixture. This protonates the amine, reducing its affinity for the catalyst surface.[1][2] - Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to compensate for the poisoned sites.
Sulfur Contamination: Trace amounts of sulfur-containing impurities in starting materials or solvents can severely poison the palladium catalyst.[3]- Raw Material Analysis: Analyze starting materials and solvents for sulfur content using techniques like elemental analysis or gas chromatography with a sulfur-selective detector. - Purification: Purify contaminated materials before use.
Inactive Catalyst: The Pd/C catalyst may have lost activity due to age, improper storage, or previous exposure to poisons.- Use Fresh Catalyst: Always use a fresh batch of catalyst for critical experiments. - Activity Test: Perform a standard activity test on a model substrate to confirm catalyst performance before use.
Reaction Starts but then Stalls Product Inhibition: As the concentration of Miglustat increases, it can progressively poison the catalyst.[2]- Incremental Product Removal: If feasible for the process, consider methods for in-situ product removal. - Optimize Reaction Conditions: Lowering the reaction temperature might reduce the strength of product adsorption to the catalyst.
Leaching of Palladium: Acidic conditions, sometimes formed during the reaction, can cause palladium to leach from the carbon support into the reaction medium, reducing the number of active sites.[2][4][5]- pH Control: Monitor and control the pH of the reaction mixture. - Catalyst Support: Consider using a different catalyst support that may exhibit lower leaching under the reaction conditions. - Analysis of Filtrate: Analyze the reaction filtrate for palladium content using ICP-MS or AAS to quantify leaching.[4][5]
Formation of Side Products Over-hydrogenation: In some cases, other functional groups in the molecule might be susceptible to reduction.- Catalyst Modification: Use a selectively poisoned catalyst (e.g., Lindlar's catalyst) if other reducible groups are present and need to be preserved.[6] - Reaction Monitoring: Carefully monitor the reaction progress and stop it once the desired conversion is reached.
Incomplete Debenzylation: Partial debenzylation can lead to mono- or di-benzyl Miglustat impurities.[7][8]- Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate the complete removal of all benzyl groups. - Optimize Solvent: The choice of solvent can influence reaction kinetics; screen different solvents to improve efficiency.
Difficulty Filtering Catalyst Post-Reaction Fine Catalyst Particles: The catalyst support may break down during the reaction, leading to fine particles that are difficult to filter.- Use a Filter Aid: Employ a filter aid like Celite® to improve filtration efficiency. - Alternative Catalyst: Consider a catalyst with a more robust support material.
Inconsistent Results Between Batches Variability in Raw Material Quality: Inconsistent levels of impurities in different batches of this compound or solvents.- Stringent Quality Control: Implement rigorous quality control and analysis of all incoming raw materials. - Standardized Procedures: Ensure that all experimental parameters are kept consistent between batches.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of this compound?

A1: The most common poisons are the amine functional groups of the substrate (this compound) and the product (Miglustat) themselves.[1][2] These nitrogen-containing compounds can strongly adsorb to the palladium active sites, inhibiting the reaction. Other significant poisons include sulfur compounds, which may be present as impurities in the starting materials or solvents.[3]

Q2: How can I detect catalyst poisons in my reaction?

A2: Detecting catalyst poisons often requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify organic impurities in your starting materials and reaction mixture.[7] To detect elemental poisons like sulfur, techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) on the starting materials can be employed. A simple diagnostic test is to run the reaction with a highly purified batch of starting materials and solvents and compare the reaction rate to a standard batch.

Q3: Can I regenerate a poisoned Pd/C catalyst?

A3: Yes, regeneration is often possible, especially if the poisoning is due to adsorbed organic molecules. A common laboratory procedure involves washing the filtered catalyst with a sequence of solvents to remove adsorbed species. For amine poisoning, washing with an acidic solution (e.g., dilute acetic acid) can help remove the adsorbed amines.[9] For more severe poisoning, a mild oxidative treatment followed by reduction may be necessary. For example, a published method for regenerating a palladium catalyst deactivated during a similar debenzylation involved washing with a mixture of chloroform and glacial acetic acid.[9] Another approach for sulfur poisoning involves washing with a solvent like N,N-dimethylformamide and then oxidizing the chemisorbed sulfur with hot air.[3]

Q4: What is the effect of solvent choice on catalyst poisoning?

A4: The solvent can play a crucial role. Polar protic solvents like methanol or ethanol are commonly used for hydrogenations. The solvent can influence the solubility of reactants and products, and its interaction with the catalyst surface can affect the adsorption of both the substrate and potential poisons. In some cases, a solvent mixture can be optimized to enhance catalyst activity and selectivity.

Q5: How does pH affect the hydrogenation of this compound?

A5: pH has a significant impact, primarily due to the amine nature of the substrate and product. Operating under slightly acidic conditions (e.g., by adding acetic acid) can protonate the nitrogen atoms, forming their corresponding ammonium salts.[1][2] This reduces their coordination to the palladium surface, thereby mitigating catalyst poisoning and often increasing the reaction rate.[1][2] However, strongly acidic conditions can lead to palladium leaching from the carbon support, which is another form of catalyst deactivation.[2][4][5] Therefore, careful control of pH is essential.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the impact of common poisons on catalyst activity and the effect of a regeneration protocol.

Table 1: Effect of Amine and Sulfur Concentration on Initial Reaction Rate

PoisonConcentration (ppm)Initial Rate (% conversion/hour)
None050
Miglustat10042
50025
100015
Thiophene (Sulfur source)135
510
10< 2

Table 2: Catalyst Activity Before and After Regeneration

Catalyst StateHydrogen Uptake (mL/min)Time for complete conversion (hours)
Fresh Catalyst254
Poisoned Catalyst (after 1 run)8> 24 (incomplete)
Regenerated Catalyst (after washing)225

Experimental Protocols

Protocol 1: Standard Hydrogenation of this compound

  • Reactor Setup: To a high-pressure hydrogenation reactor, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, 10 mL/g of substrate).

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10 wt% of the substrate).

  • Acid Addition (Optional): If mitigating amine poisoning, add acetic acid (1.1 eq).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by hydrogen uptake and/or chromatographic analysis (TLC, HPLC).

  • Work-up: Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. The filtrate containing the product can then be further processed.

Protocol 2: Catalyst Regeneration (Amine Poisoning)

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst cake thoroughly with the reaction solvent (e.g., methanol) to remove residual product.

  • Acid Wash: Suspend the catalyst in a dilute solution of acetic acid (e.g., 5% in methanol) and stir for 30 minutes at room temperature.

  • Rinse: Filter the catalyst and wash with fresh methanol until the filtrate is neutral.

  • Drying: Dry the catalyst under vacuum at a low temperature (e.g., 40-50 °C) before reuse.

Visualizations

CatalystPoisoningMechanism cluster_catalyst Pd/C Catalyst Surface Active Site Active Site Miglustat Miglustat Active Site->Miglustat Hydrogenation Toluene Toluene Active Site->Toluene Poisoned Site Poisoned Active Site Active Site->Poisoned Site This compound This compound This compound->Active Site Binds to active site Hydrogen Hydrogen Hydrogen->Active Site Poison Poison (e.g., Amine, Sulfur) Poison->Active Site Strong Adsorption

Caption: Mechanism of catalyst poisoning during hydrogenation.

TroubleshootingWorkflow start Slow or Incomplete Hydrogenation check_catalyst Is the catalyst fresh and active? start->check_catalyst check_impurities Analyze starting materials for poisons (S, N-compounds) check_catalyst->check_impurities Yes regenerate_catalyst Regenerate catalyst check_catalyst->regenerate_catalyst No add_acid Add acetic acid to mitigate amine poisoning check_impurities->add_acid Amine suspected purify_sm Purify starting materials check_impurities->purify_sm Sulfur/Other detected increase_loading Increase catalyst loading add_acid->increase_loading end_success Reaction Successful add_acid->end_success purify_sm->increase_loading purify_sm->end_success increase_loading->end_success end_fail Consult further expertise increase_loading->end_fail regenerate_catalyst->check_catalyst

Caption: Troubleshooting workflow for slow hydrogenation.

References

How to remove residual benzyl groups from Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual benzyl groups from Miglustat.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing benzyl protecting groups in the synthesis of Miglustat?

A1: The most common and established method for the debenzylation of Miglustat precursors is catalytic hydrogenation. This typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. An alternative and often more rapid method is catalytic transfer hydrogenation, which utilizes a hydrogen donor such as ammonium formate or formic acid in the presence of Pd/C.

Q2: I have performed a debenzylation reaction, but I still detect residual mono- and di-benzyl Miglustat impurities. What are the likely causes?

A2: Incomplete debenzylation can be due to several factors:

  • Catalyst Inactivation: The amine product (Miglustat) can act as a catalyst poison for Pd/C, reducing its activity.

  • Insufficient Catalyst Loading or Activity: The amount or quality of the Pd/C catalyst may be insufficient for the reaction to go to completion. Old or improperly stored catalyst can have reduced activity.

  • Inadequate Reaction Conditions: Reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation) may not be optimal.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure the substrate, hydrogen (or hydrogen donor), and catalyst are in close contact.

Q3: How can I improve the efficiency of my catalytic hydrogenation to remove residual benzyl groups?

A3: To drive the reaction to completion, consider the following adjustments:

  • Acidification: Adding a small amount of acid, such as hydrochloric acid (HCl) or acetic acid, can significantly improve the reaction rate. The acid protonates the amine, preventing it from poisoning the palladium catalyst.[1]

  • Increase Catalyst Loading: Increasing the weight percentage of the Pd/C catalyst relative to the substrate can help.

  • Optimize Reaction Conditions: Prolonging the reaction time, increasing the hydrogen pressure, or raising the temperature can improve conversion.

  • Use a Fresh Catalyst: Ensure the Pd/C catalyst is fresh and active.

Q4: Are there alternative methods to remove stubborn residual benzyl groups?

A4: Yes, if standard catalytic hydrogenation is not providing the desired purity, catalytic transfer hydrogenation is an excellent alternative. Refluxing the partially purified Miglustat with ammonium formate and a fresh portion of 10% Pd/C in methanol can be very effective.[2][3] This method often proceeds rapidly and under milder conditions than high-pressure hydrogenation.

Q5: How can I purify Miglustat to remove the final traces of benzyl-containing impurities?

A5: Due to the high polarity and hydrophilicity of Miglustat, chromatographic purification can be challenging. A highly effective method is crystallization. One patented process describes dissolving the crude Miglustat hydrochloride salt in methanol, followed by neutralization with an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The addition of an anti-solvent, such as dichloromethane, then induces the crystallization of high-purity Miglustat free base, leaving the more organic-soluble benzylated impurities in the mother liquor.[4]

Q6: What analytical methods are suitable for detecting and quantifying residual benzyl groups in my Miglustat sample?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[5] The aromatic benzyl groups have a strong UV chromophore, making them readily detectable. You can develop a method using a C18 column and a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer. Commercially available reference standards for mono-benzyl and di-benzyl Miglustat isomers can be used for identification and quantification.[5]

Troubleshooting Guides

Problem 1: Incomplete Debenzylation with Pd/C and H₂
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material and/or mono-benzyl impurity remain.Catalyst poisoning by the amine product.Add a stoichiometric amount of HCl or acetic acid to the reaction mixture to form the amine salt.
Slow reaction rate.Insufficient catalyst activity or mass transfer limitations.1. Use a fresh, high-quality Pd/C catalyst.2. Increase the catalyst loading (e.g., from 5 wt% to 10 wt% of the substrate).3. Ensure vigorous stirring to maintain the catalyst in suspension.
Reaction does not go to completion even after extended time.Sub-optimal reaction conditions.1. Increase the hydrogen pressure (if using a pressure vessel).2. Increase the reaction temperature (e.g., to 40-50 °C).
Problem 2: Difficulty in Removing Final Traces of Benzyl Impurities
Symptom Possible Cause Suggested Solution
Small but persistent peaks of benzyl-Miglustat in HPLC.Co-crystallization or impurities trapped in the solid matrix.Re-subject the material to a different purification technique. Crystallization is highly recommended.
Oily or sticky product after work-up.Presence of greasy, organic-soluble benzylated impurities.Utilize the crystallization protocol involving conversion to the hydrochloride salt, followed by neutralization and precipitation from a methanol/dichloromethane solvent system.[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation for Removal of Residual Benzyl Groups

This protocol is designed for a batch of Miglustat that shows residual (e.g., 1-5%) benzyl-containing impurities.

  • Dissolution: Dissolve the impure Miglustat (1.0 eq) in methanol (10-20 volumes).

  • Catalyst and Hydrogen Donor Addition: To the stirred solution, add 10% Palladium on Carbon (10-20 wt% of the substrate) followed by anhydrous ammonium formate (5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by HPLC or TLC. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Proceed with the crystallization protocol below for final purification.

Protocol 2: High-Purity Crystallization of Miglustat

This protocol is adapted from a patented process for preparing high-purity crystalline Miglustat.[4]

  • Salt Formation (if starting from free base): Dissolve the crude Miglustat in methanol and add a solution of HCl in methanol to precipitate Miglustat hydrochloride. Filter and dry the salt.

  • Dissolution of Salt: Dissolve the Miglustat hydrochloride (1.0 eq) in methanol (10 volumes).

  • Neutralization: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the stirred solution. Stir for 1-2 hours at room temperature.

  • Concentration: Remove the methanol by rotary evaporation.

  • Crystallization: Add dichloromethane (20 volumes) to the residue. Stir the resulting slurry.

  • Isolation: Filter the solid, wash with a small amount of cold dichloromethane, and dry under vacuum to yield crystalline Miglustat of high purity (>99.5%).

Data Presentation

Method Key Reagents Typical Yield Reported Purity Reference
Catalytic HydrogenationPd/C, H₂, HCl (optional)>90%>99% (with optimization)General Knowledge
Catalytic Transfer HydrogenationPd/C, Ammonium FormateHighHigh[2][3]
CrystallizationMethanol, DBU, Dichloromethane~75%>99.5% (by HPLC)[4]

Visualizations

experimental_workflow cluster_debenzylation Step 1: Debenzylation cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis start Impure Miglustat (with residual benzyl groups) reprocess Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) start->reprocess workup Filtration & Evaporation reprocess->workup crystallization Crystallization (MeOH, DBU, CH2Cl2) workup->crystallization hplc HPLC Analysis crystallization->hplc final_product High-Purity Miglustat (>99.5%) hplc->final_product

Caption: Workflow for removing residual benzyl groups from Miglustat.

troubleshooting_logic start Incomplete Debenzylation Detected by HPLC q1 Is the catalyst fresh and active? start->q1 a1_no Replace with fresh catalyst q1->a1_no No q2 Was an acid added to the reaction? q1->q2 Yes a1_no->q2 a2_no Re-run with added HCl or Acetic Acid q2->a2_no No q3 Are reaction conditions (time, temp, pressure) optimized? q2->q3 Yes a2_no->q3 a3_no Increase reaction time, temperature, or pressure q3->a3_no No solution Consider Catalytic Transfer Hydrogenation or Crystallization q3->solution Yes a3_no->solution

Caption: Troubleshooting logic for incomplete debenzylation of Miglustat.

References

Technical Support Center: Tribenzyl Miglustat HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tribenzyl Miglustat.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][3][4] This interaction introduces an alternative retention mechanism, leading to asymmetrical peaks.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[5][6][7] For a basic compound like this compound, operating at a low pH (typically 2.5-3.5) suppresses the ionization of acidic silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[8][9][10] Conversely, at a pH well above the pKa of this compound, the compound itself would be neutral, also reducing unwanted ionic interactions, but this requires a column stable at high pH. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[7]

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Yes, the column chemistry plays a significant role. Columns with a high density of accessible, non-end-capped silanol groups are more prone to causing peak tailing with basic analytes.[9][11] Using a modern, high-purity silica column that is well end-capped is recommended. Alternatively, columns with polar-embedded phases or charged surface hybrid (CSH) technology are designed to minimize these secondary interactions and can provide better peak shapes for basic compounds.[8]

Q4: What is the role of a mobile phase additive like Triethylamine (TEA)?

A4: A competing base, such as Triethylamine (TEA), can be added to the mobile phase in small concentrations (e.g., 5-10 mM).[9] TEA acts as a silanol suppressor; it preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte and improving peak symmetry.[9][12]

Q5: When should I consider using an ion-pairing agent?

A5: If adjusting pH and using silanol suppressors is insufficient, an ion-pairing agent can be employed.[13][14] For a positively charged basic compound like protonated this compound, an anionic ion-pairing agent (e.g., an alkyl sulfonate) can be added to the mobile phase.[15][16] This forms a neutral ion pair with the analyte, which then interacts with the stationary phase through a consistent hydrophobic mechanism, leading to improved retention and peak shape.[16]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Initial Assessment

Before modifying your method, verify the following:

  • System Suitability: Has the tailing appeared suddenly or gradually worsened over time? Check historical data.[8]

  • Column Health: Is the column old or has it been used with harsh conditions? A degraded column or a void at the inlet can cause tailing for all peaks.[1][8] Consider flushing the column with a strong solvent or replacing it if performance doesn't improve.[8]

  • Extra-column Effects: Ensure that tubing is as short and narrow in diameter as possible and that all connections are secure to minimize extra-column band broadening.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Tf > 1.2) Check_System 1. Check System & Column Health - Column Age/History - Extra-column Volume - System Suitability Data Start->Check_System System_OK System/Column OK? Check_System->System_OK Fix_System Action: - Flush/Replace Column - Check Tubing/Connections System_OK->Fix_System No Adjust_pH 2. Optimize Mobile Phase pH - Lower pH to 2.5-3.5 - Use appropriate buffer (10-50 mM) System_OK->Adjust_pH Yes Fix_System->Start pH_OK Peak Shape Improved? Adjust_pH->pH_OK Add_Modifier 3. Add Mobile Phase Modifier - Add Competing Base (e.g., 0.1% TEA) - Or, Add Ion-Pairing Agent (e.g., Alkyl Sulfonate) pH_OK->Add_Modifier No End Problem Resolved pH_OK->End Yes Modifier_OK Peak Shape Improved? Add_Modifier->Modifier_OK Change_Column 4. Change Column Chemistry - Use End-Capped Column - Consider Polar-Embedded or CSH Column Modifier_OK->Change_Column No Modifier_OK->End Yes Change_Column->End

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

Detailed Experimental Protocols

1. Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.

  • Protocol:

    • Prepare a mobile phase with a buffer of sufficient capacity (e.g., 10-50 mM phosphate or formate) to maintain a stable pH.[8]

    • Adjust the pH of the aqueous portion of the mobile phase to a value between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.

    • Compare the peak asymmetry factor (Tf) to the original method. A value closer to 1.0 indicates improvement.[8]

2. Addition of a Competing Base (Silanol Suppressor)

  • Objective: To mask active silanol sites and prevent their interaction with this compound.

  • Protocol:

    • To your optimized mobile phase (from the previous step), add a competing base such as Triethylamine (TEA).

    • A typical starting concentration is 0.1% (v/v) or approximately 5-10 mM.[9]

    • Ensure the additive is fully dissolved and the mobile phase is well-mixed.

    • Equilibrate the column thoroughly and inject the sample.

    • Note: The use of basic additives may shorten column lifetime.[9]

3. Use of an Ion-Pairing Agent

  • Objective: To form a neutral ion-pair with the protonated analyte, promoting a single retention mechanism.

  • Protocol:

    • Select an appropriate anionic ion-pairing reagent, such as sodium 1-hexanesulfonate or sodium 1-octanesulfonate. The choice of alkyl chain length will affect retention.[14][15]

    • Add the ion-pairing agent to the mobile phase at a concentration of approximately 5 mM.[15]

    • The mobile phase pH should be adjusted to ensure both the analyte and the ion-pairing agent are in their ionized forms.

    • Column equilibration for ion-pairing chromatography can be lengthy; ensure a stable baseline is achieved before analysis.

    • Note: Ion-pairing agents are often non-volatile and can be difficult to remove from a column, potentially dedicating the column to this method. They are also generally not compatible with mass spectrometry.[17]

Data Presentation: Impact of Method Modifications on Peak Shape

The following table summarizes the expected quantitative effects of troubleshooting steps on the USP Tailing Factor (Tf).

ParameterCondition 1 (Tailing)Condition 2 (Improved)Expected USP Tailing Factor (Tf)
Mobile Phase pH pH 5.5 (Unbuffered)pH 3.0 (20mM Phosphate Buffer)2.1 ➡️ 1.3
Mobile Phase Additive No Additive0.1% Triethylamine (TEA)1.8 ➡️ 1.2
Column Chemistry Standard C18 (Type A Silica)End-Capped C18 (Type B Silica)2.0 ➡️ 1.4

Note: These are representative values to illustrate potential improvements. Actual results will vary based on the specific column and analytical conditions.

Visualization of Analyte-Stationary Phase Interactions

The diagram below illustrates the chemical interactions that lead to peak tailing and how pH modification can mitigate this effect.

G cluster_0 At Mid pH (e.g., 5-6): Peak Tailing cluster_1 At Low pH (e.g., 2.5-3.5): Improved Peak Shape node1 This compound (Protonated) R3N-H+ node2 Silica Surface Si-O- node1->node2 Strong Ionic Interaction (Secondary Retention) node3 This compound (Protonated) R3N-H+ node4 Silica Surface (Protonated) Si-OH node3->node4 Repulsion / No Interaction

Caption: Interaction between a basic analyte and the silica surface at different pH values.

References

Technical Support Center: Minimizing Epimerization in Tribenzyl Miglustat Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tribenzyl Miglustat. It provides troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization during the synthetic process, ensuring high diastereomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: At which step of the this compound synthesis is epimerization a significant concern?

A1: Epimerization is primarily a concern during the reductive amination of the intermediate derived from a protected glucose precursor, such as 2,3,4,6-tetra-O-benzyl-D-glucose, with butylamine. This step involves the formation of an imine or iminium ion intermediate, which can be susceptible to changes in stereochemistry at the C-5 position, leading to the formation of the undesired (5R)-epimer.

Q2: What is the general mechanism of epimerization in this reaction?

A2: The likely mechanism of epimerization involves the formation of an enamine intermediate from the imine under basic or acidic conditions. The C-5 proton is acidic and can be abstracted, leading to a planar enamine. Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers. The equilibrium between the desired (5S) and the undesired (5R) epimer can be influenced by the reaction conditions.

Q3: How can I monitor the extent of epimerization during the reaction?

A3: The most common method for monitoring epimerization is through High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture. Developing a chiral HPLC method or a method with sufficient resolution to separate the diastereomers of this compound is crucial. Proton NMR spectroscopy can also be used to determine the diastereomeric ratio by integrating specific, well-resolved signals corresponding to each epimer.

Q4: Are there any general strategies to minimize epimerization?

A4: Yes, general strategies to minimize epimerization include:

  • Controlling Reaction Temperature: Lowering the reaction temperature can often suppress the rate of epimerization.

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can minimize side reactions and may influence the epimeric ratio.

  • Choice of Reducing Agent: The nature of the reducing agent can impact the rate of imine reduction versus the rate of epimerization.

  • Reaction Time: Minimizing the reaction time can reduce the exposure of the product to conditions that favor epimerization.

  • pH Control: Maintaining optimal pH throughout the reaction is critical to prevent enamine formation.

Troubleshooting Guide

This section provides specific troubleshooting advice for minimizing epimerization during the reductive amination step in this compound synthesis.

Issue 1: High Levels of the (5R)-Epimer Detected in the Crude Product

High levels of the undesired (5R)-epimer can arise from suboptimal reaction conditions. The following table summarizes the potential impact of various parameters and suggests troubleshooting steps.

ParameterPotential Cause of High EpimerizationTroubleshooting Suggestion
Temperature Elevated temperatures can accelerate the rate of enamine formation and subsequent epimerization.Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Perform temperature screening studies to find the optimal balance between reaction rate and stereoselectivity.
Base Strong or nucleophilic bases can promote the abstraction of the C-5 proton.Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong bases like sodium hydroxide or potassium carbonate.
Solvent The polarity and protic nature of the solvent can influence the stability of the imine and enamine intermediates.Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Solvent screening can be beneficial.
Reducing Agent A slow reduction of the imine intermediate allows more time for epimerization to occur.Use a reducing agent that provides rapid and selective reduction of the imine. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations. Other options to consider include sodium cyanoborohydride, although its toxicity is a concern.
Reaction Time Prolonged reaction times expose the product to conditions that may favor epimerization.Monitor the reaction progress closely by HPLC and quench the reaction as soon as the starting material is consumed.
Issue 2: Inconsistent Diastereomeric Ratios Between Batches

Inconsistent results often point to variations in experimental setup and reagent quality.

ParameterPotential Cause of InconsistencyTroubleshooting Suggestion
Reagent Quality Impurities in solvents or reagents, especially the presence of acid or base, can catalyze epimerization.Use high-purity, anhydrous solvents and freshly opened reagents.
Atmosphere The presence of moisture can affect the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Addition Rate The rate of addition of reagents, particularly the reducing agent, can influence local concentrations and reaction temperature.Ensure a controlled and consistent rate of addition for all reagents.

Experimental Protocols

General Protocol for Reductive Amination with Minimized Epimerization

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Preparation of the Intermediate: Start with 2,3,4,6-tetra-O-benzyl-D-glucose.

  • Reaction Setup:

    • Dissolve 2,3,4,6-tetra-O-benzyl-D-glucose in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Imine Formation:

    • Add butylamine (1.1 equivalents) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction:

    • In a separate flask, prepare a solution of sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM.

    • Add the STAB solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by HPLC to determine the consumption of the imine and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers. A process for crystallization of the desired diastereomer has also been reported to achieve high purity, potentially avoiding chromatography on a large scale.[1]

Visualizations

Logical Workflow for Troubleshooting Epimerization

The following diagram illustrates a logical workflow for addressing high levels of epimerization.

troubleshooting_workflow start High Epimerization Detected check_temp Review Reaction Temperature start->check_temp lower_temp Lower Temperature (e.g., 0°C) check_temp->lower_temp If High check_base Evaluate Base lower_temp->check_base change_base Switch to Non-nucleophilic, Hindered Base (e.g., DIPEA) check_base->change_base If Strong/Nucleophilic check_reducing_agent Assess Reducing Agent change_base->check_reducing_agent change_reducer Use a More Reactive Reductant (e.g., STAB) check_reducing_agent->change_reducer If Slow check_time Analyze Reaction Time change_reducer->check_time optimize_time Optimize Reaction Time via HPLC Monitoring check_time->optimize_time If Prolonged purification Optimize Purification optimize_time->purification

Caption: Troubleshooting decision tree for minimizing epimerization.

Simplified Reaction Pathway Showing Potential for Epimerization

This diagram illustrates the key step where epimerization can occur.

reaction_pathway start_material 2,3,4,6-Tetra-O-benzyl-D-glucose imine Imine Intermediate start_material->imine + Butylamine enamine Enamine Intermediate (Planar, Achiral at C5) imine->enamine <-> Epimerization Conditions (Base/Acid, Heat) product_S This compound (Desired 5S-epimer) imine->product_S Reduction enamine->imine product_R This compound (Undesired 5R-epimer) enamine->product_R Reduction

Caption: Reaction pathway highlighting the epimerization-prone intermediate.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS for the Analysis of Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tribenzyl Miglustat, a key intermediate or derivative of the iminosugar drug Miglustat, presents unique analytical challenges. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data derived from its parent compound, Miglustat.

The presence of three benzyl groups in this compound introduces a significant chromophore, making UV detection a viable option for HPLC analysis. This is a key distinction from its parent compound, Miglustat, which lacks a strong chromophore and often requires derivatization or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry.

Performance Characteristics: A Comparative Overview

Performance MetricHPLC-ELSD (for Miglustat)LC-MS/MS (for Miglustat)Expected Performance for this compound
Linearity Range 0.1002 - 1.0020 mg/mL10 - 10,000 ng/mLHPLC-UV: Expected to be in the µg/mL range. LC-MS: Expected to be in the ng/mL to pg/mL range.
Limit of Detection (LOD) Not explicitly stated, but likely in the µg/mL range.As low as 0.2 ng/mLHPLC-UV: Potentially in the high ng/mL to low µg/mL range. LC-MS: Expected to be in the low ng/mL to pg/mL range, offering superior sensitivity.
Limit of Quantification (LOQ) Not explicitly stated, but likely in the µg/mL range.As low as 0.5 ng/mLHPLC-UV: Potentially in the low µg/mL range. LC-MS: Expected to be in the low ng/mL range.
Precision (%RSD) 1.40% (for recovery)Intra-day: ≤ 14.1%, Inter-day: Not specifiedHPLC-UV: Typically <2% for routine analysis. LC-MS: Typically <15% for bioanalysis.
Accuracy (% Recovery) 98.95%84.5 - 107.2%HPLC-UV: Typically 98-102% for pharmaceutical assays. LC-MS: Typically 85-115% for bioanalysis.
Specificity Moderate; relies on chromatographic separation.High; based on mass-to-charge ratio, offering greater confidence in identification.[1][2][3]HPLC-UV: Susceptible to interference from co-eluting impurities with similar UV spectra. LC-MS: Highly specific, can distinguish between compounds with the same retention time but different masses.

Experimental Protocols

Detailed methodologies for the analysis of Miglustat by HPLC-ELSD and LC-MS/MS are provided below. These can serve as a starting point for developing and validating methods for this compound.

HPLC-ELSD Method for Miglustat

This method can be adapted for this compound by replacing the ELSD with a UV detector, likely set to a wavelength around 254 nm where the benzyl groups absorb.

  • Instrumentation: Agilent 1100 series HPLC with an Alltech 3300 ELSD.

  • Column: MN Nucleosil 100-5 C18 (phenyl) column.

  • Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid) in a 5:95 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings: Drift tube temperature of 40 °C and a carrier gas (air) flow rate of 2.8 L/min.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

LC-MS/MS Method for Miglustat

This highly sensitive method is suitable for the analysis of this compound in complex matrices such as biological fluids.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to an HPLC system.

  • Column: Gemini C18, 2.1 mm × 50 mm, 5 µm particle size.

  • Mobile Phase: A binary gradient of methanol and water, both containing 0.01% of a 25% ammonium hydroxide solution.

  • Flow Rate: 600 µL/min.

  • Mass Spectrometer: Operated in positive ion mode.

  • Ionization Source: APCI.

  • MRM Transitions: For Miglustat, m/z 220.1 → 158.0. For this compound, the precursor ion would be approximately m/z 490.7, and product ions would need to be determined experimentally.

  • Sample Preparation: Simple protein precipitation with methanol is often sufficient for plasma samples.

Visualizing the Analytical Workflow

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural information. The following diagrams illustrate the general workflow for each technique and a decision-making process for selecting the appropriate method for this compound analysis.

Analytical Workflow Comparison Comparative Analytical Workflow: HPLC vs. LC-MS cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 LC-MS Analysis cluster_3 Data Analysis Sample Sample Preparation Dilution / Extraction / Protein Precipitation Sample->Preparation HPLC_Injection HPLC Injection Preparation->HPLC_Injection LCMS_Injection LC Injection Preparation->LCMS_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram (Absorbance vs. Time) UV_Detection->HPLC_Data LCMS_Separation Chromatographic Separation LCMS_Injection->LCMS_Separation Ionization Ionization (ESI/APCI) LCMS_Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis LCMS_Data Mass Spectrum (Intensity vs. m/z) Mass_Analysis->LCMS_Data Quantification_HPLC Quantification HPLC_Data->Quantification_HPLC Quantification_LCMS Quantification & Identification LCMS_Data->Quantification_LCMS

A diagram illustrating the comparative analytical workflows of HPLC and LC-MS.

Method Selection Logic Decision Tree for this compound Analysis cluster_goals cluster_methods cluster_rationale Start Start: Analytical Goal for This compound Routine_QC Routine QC & Purity Assessment Start->Routine_QC High_Sensitivity Trace Level Quantification (e.g., in biological matrices) Start->High_Sensitivity Impurity_ID Impurity Identification & Structural Elucidation Start->Impurity_ID Select_HPLC Select HPLC-UV Routine_QC->Select_HPLC Cost-effective, robust Select_LCMS Select LC-MS/MS High_Sensitivity->Select_LCMS Superior sensitivity & selectivity Impurity_ID->Select_LCMS Provides molecular weight & fragmentation data HPLC_Rationale Rationale: - Sufficient sensitivity for bulk analysis. - Simpler method development. - Lower operational cost. Select_HPLC->HPLC_Rationale LCMS_Rationale Rationale: - Required for low concentration samples. - High specificity reduces matrix effects. - Essential for identifying unknown impurities. Select_LCMS->LCMS_Rationale

A decision tree for selecting between HPLC and LC-MS for this compound analysis.

Conclusion: Making the Right Choice

The selection of an analytical method for this compound hinges on the specific requirements of the assay.

HPLC with UV detection is a strong candidate for routine quality control, purity assessments, and content uniformity testing of the bulk drug substance and formulated products. The presence of the benzyl chromophores allows for direct UV detection, offering a simpler, more cost-effective, and robust method compared to LC-MS.[4][5] Its performance is expected to be adequate for applications where high sensitivity is not a primary concern.

LC-MS , particularly tandem mass spectrometry (LC-MS/MS), is the superior choice for applications demanding high sensitivity and selectivity.[1][6][7] This includes the quantification of this compound in biological matrices (e.g., plasma, tissue), impurity profiling at trace levels, and the structural elucidation of unknown degradation products or metabolites.[2][3][8] The specificity of mass detection provides a higher degree of confidence in the identity of the analyte, which is crucial in complex sample matrices and for regulatory submissions requiring detailed impurity characterization. While more complex and expensive, the capabilities of LC-MS are indispensable for many aspects of drug development and research.[9]

References

A Comprehensive Guide to the Validation of Tribenzyl Miglustat as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, particularly in the synthesis and quality control of active pharmaceutical ingredients (APIs), the availability of well-characterized reference standards is paramount. This guide provides a detailed comparison and validation profile for Tribenzyl Miglustat, a critical reference standard for the API Miglustat. Miglustat is an inhibitor of the enzyme glucosylceramide synthase and is used in the treatment of Gaucher disease.[1] this compound serves as a key intermediate in some synthesis pathways of Miglustat and is a potential process impurity. Therefore, a thoroughly validated reference standard of this compound is essential for accurate impurity profiling and quality control of Miglustat.

This guide is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support the validation of this compound as a reference standard. The data presented herein is representative of the expected results for a high-purity reference standard and is based on established analytical techniques for similar benzylated iminosugars.

Comparative Analysis of Reference Standards

The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of analytical data.[2][3] A primary reference standard should be of high purity and extensively characterized.[4] This section compares this compound with a hypothetical alternative, "Competitor X," to highlight the key quality attributes of a reliable reference standard.

Table 1: Comparison of Key Quality Attributes

FeatureThis compoundCompetitor X (Hypothetical)
Purity (HPLC) ≥ 99.5%≥ 98.0%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS
Certificate of Analysis Comprehensive CoA with detailed analytical dataBasic CoA with limited data
Traceability Traceable to primary standardsNot specified
Moisture Content (Karl Fischer) ≤ 0.5%≤ 1.0%
Residual Solvents Meets ICH Q3C limitsNot specified

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product. A plausible synthetic route, based on known methodologies for the synthesis of Miglustat and its derivatives, is outlined below.[5] This process typically starts from a protected glucose derivative and involves benzylation of the hydroxyl groups, followed by reductive amination to introduce the N-butyl group.

Synthesis_Workflow Synthesis Workflow for this compound A 1. Protection of Glucose B 2. Benzylation of Hydroxyl Groups A->B BnBr, NaH C 3. Selective Deprotection B->C Acidic Hydrolysis D 4. Oxidation to Aldehyde C->D Oxidizing Agent E 5. Reductive Amination with n-Butylamine D->E NaBH(OAc)3 F This compound E->F Purification

Caption: Plausible synthesis workflow for this compound.

Experimental Protocols for Validation

The validation of a reference standard involves a series of experiments to confirm its identity, purity, and other critical quality attributes. The following are detailed protocols for the key analytical methods used in the validation of this compound.

1. Identity Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 seconds

    • Relaxation Delay: 1.0 second

  • Data Analysis: The obtained spectrum is compared with the expected chemical shifts and coupling constants for the this compound structure. The presence of characteristic peaks for the benzyl and N-butyl groups, as well as the sugar moiety, confirms the identity.

2. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of this compound and confirm its elemental composition.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol and dilute to a final concentration of 10 µg/mL.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

  • Data Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass of this compound (C₃₁H₃₉NO₄).

3. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound reference standard and to quantify any impurities.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Validation_Workflow Analytical Workflow for Validation cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_other Other Tests NMR ¹H NMR & ¹³C NMR End Validated Reference Standard NMR->End MS Mass Spectrometry MS->End HPLC HPLC-UV HPLC->End GC GC (for residual solvents) GC->End KF Karl Fischer (Water Content) KF->End TGA Thermogravimetric Analysis TGA->End Start This compound Sample Start->NMR Start->MS Start->HPLC Start->GC Start->KF Start->TGA

Caption: Analytical workflow for the validation of a reference standard.

Quantitative Data Summary

The following table summarizes the expected analytical data for a validated batch of this compound reference standard.

Table 2: Analytical Data for this compound Reference Standard

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity by ¹H NMR 400 MHz NMRStructure conforms to reference spectrumConforms
Identity by MS ESI-HRMS[M+H]⁺ = 490.2901 ± 5 ppm490.2905
Purity by HPLC Reversed-Phase HPLC≥ 99.5%99.8%
Water Content Karl Fischer Titration≤ 0.5%0.2%
Residual Solvents Headspace GC-MSMeets ICH Q3C limitsConforms

References

A Guide to Purity Analysis of Synthetic Tribenzyl Miglustat for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a framework for the purity analysis of synthetic Tribenzyl Miglustat, a key intermediate in the synthesis of Miglustat. We will explore common impurities, analytical methodologies, and a template for comparing different synthetic batches, supported by detailed experimental protocols and logical workflow diagrams.

Understanding the Impurity Landscape

The synthesis of Miglustat, an inhibitor of glucosylceramide synthase used in the treatment of Gaucher disease, involves the use of protected intermediates, most notably benzylated forms.[1][2] this compound is a crucial precursor, and its purity directly impacts the quality of the final Miglustat product. Impurities in this compound can arise from several sources, including the starting materials, byproducts of the synthesis, and degradation products.[1]

Common impurities can be categorized as:

  • Related Substances: These include isomers formed during the benzylation process, such as mono-benzyl and di-benzyl Miglustat, as well as over-benzylated products like Tetrabenzyl Miglustat.[1][3] Different isomers of this compound can also be present.[3][4][5][6]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[1]

  • Reagents and Byproducts: Unreacted reagents or byproducts from the synthetic steps can also be present.

Comparative Purity Analysis

Table 1: Hypothetical Purity Comparison of this compound Batches

ParameterBatch A (Supplier X)Batch B (Supplier Y)Batch C (In-house Synthesis)Acceptance Criteria
Purity (HPLC Area %) 99.6%98.5%99.8%≥ 99.5%
Individual Impurity (max) 0.08%0.25%0.05%≤ 0.1%
Total Impurities 0.4%1.5%0.2%≤ 0.5%
Mono-benzyl Miglustat Isomer 1 Not Detected0.15%Not Detected≤ 0.05%
Di-benzyl Miglustat Isomer 1 0.12%0.45%0.08%≤ 0.1%
Tetrabenzyl Miglustat 0.05%0.20%Not Detected≤ 0.05%
Residual Solvents (GC-HS) Meets USP <467>Meets USP <467>Meets USP <467>Conforms to USP <467>
Melting Point 127-129 °C125-128 °C128-130 °C127-130 °C

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential related substance impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

  • Quantification: Use area normalization for purity determination. For specific impurity quantification, use certified reference standards.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

This method follows the general principles outlined in the United States Pharmacopeia (USP) chapter <467> for residual solvents. The specific parameters will depend on the solvents used in the synthesis.

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic batch of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Quantitative Purity Analysis cluster_comparison Comparison & Decision Synthesis Synthetic Tribenzyl Miglustat Batch TLC Initial Check (TLC) Synthesis->TLC HPLC HPLC Purity (Area %, Impurity Profile) TLC->HPLC GCHS Residual Solvents (GC-HS) TLC->GCHS LCMS Impurity Identification (LC-MS) HPLC->LCMS If unknown peaks Compare Compare with Reference/Other Batches HPLC->Compare GCHS->Compare Decision Accept/Reject Batch Compare->Decision Synthesis_Purity_Relationship cluster_process Manufacturing Process cluster_impurities Impurity Profile Synthesis Synthesis of Crude this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Related_Substances Related Substances Synthesis->Related_Substances generates Reagents Unreacted Reagents Synthesis->Reagents contains Residual_Solvents Residual Solvents Purification->Residual_Solvents may contain Final_Purity Final Purity of This compound Purification->Final_Purity determines Related_Substances->Final_Purity Residual_Solvents->Final_Purity Reagents->Final_Purity

References

A Comparative Analysis of Tribenzyl Miglustat Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Potential Therapeutic Agents for Glycosphingolipid Storage Disorders

Understanding the Molecular Target: Glucosylceramide Synthase

The primary therapeutic target of miglustat and its derivatives is glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex GSLs.[2] In several lysosomal storage disorders, such as Gaucher disease and Niemann-Pick disease type C, the genetic deficiency of enzymes responsible for the breakdown of these GSLs leads to their harmful accumulation in various tissues.[2] By inhibiting GCS, miglustat reduces the production of glucosylceramide, thereby alleviating the substrate burden on the deficient lysosomal enzymes.[2]

The Critical Role of Stereochemistry

The interaction between a drug molecule and its biological target is highly dependent on the three-dimensional arrangement of their atoms. Different stereoisomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer of a drug.

For N-alkylated deoxynojirimycin derivatives like tribenzyl miglustat, the orientation of the benzyl groups and the stereocenters within the piperidine ring will dictate the binding affinity and inhibitory potency against glucosylceramide synthase. While specific data for this compound isomers is lacking, structure-activity relationship studies on related N-alkyl-deoxynojirimycin derivatives have consistently shown that modifications to the N-substituent significantly impact their biological activity.[3]

Hypothetical Performance Comparison

Based on the principles of stereoselectivity, it is anticipated that the different this compound isomers will exhibit varying degrees of efficacy as GCS inhibitors. The following table presents a hypothetical comparison to illustrate the potential differences that researchers might expect to observe. It is crucial to note that this table is for illustrative purposes and is not based on published experimental data for this compound isomers.

IsomerHypothetical IC50 (µM) for GCS InhibitionHypothetical Cellular Toxicity (CC50, µM)Hypothetical Oral Bioavailability (%)
Isomer 15>10040
Isomer 225>10035
Isomer 3108045
Isomer 450>10030

Experimental Protocols

To facilitate the comparative analysis of different this compound isomers, detailed experimental protocols are essential. Below is a representative methodology for a key experiment: the in vitro glucosylceramide synthase inhibition assay.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against GCS.

Materials:

  • Microsomal fractions containing GCS (from a suitable cell line or tissue)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • Ceramide (substrate)

  • Test compounds (different this compound isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 1 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and ceramide.

  • Add varying concentrations of the test compounds (this compound isomers) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding UDP-[14C]-glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol, 2:1 v/v).

  • Extract the lipids and separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]-glucose using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled glucosylceramide by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

  • Calculate the percentage of GCS inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Metabolism Tribenzyl_Miglustat This compound Isomers Tribenzyl_Miglustat->GCS Inhibits

Caption: Inhibition of the Glycosphingolipid Synthesis Pathway.

GCS_Assay_Workflow Start Start: Prepare Reaction Mixture (Microsomes, Ceramide, Buffer) Add_Compound Add this compound Isomers (Varying Concentrations) Start->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Add_Substrate Add UDP-[14C]-Glucose Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (Add Chloroform/Methanol) Incubation->Stop_Reaction Extraction Lipid Extraction Stop_Reaction->Extraction TLC Thin-Layer Chromatography (Separation) Extraction->TLC Quantification Scintillation Counting (Quantify [14C]-Glucosylceramide) TLC->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis

Caption: Workflow for the GCS Inhibition Assay.

Conclusion and Future Directions

The comparative analysis of this compound isomers is a critical step in the development of more potent and selective substrate reduction therapies. While direct experimental comparisons are not yet available, the principles of stereochemistry strongly suggest that significant differences in their biological activities will exist. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such comparative studies. Future research should focus on the synthesis and purification of individual this compound isomers, followed by a comprehensive evaluation of their inhibitory potency against glucosylceramide synthase, their cellular toxicity, and their pharmacokinetic properties in relevant preclinical models. Such studies will be instrumental in identifying the most promising isomer for further development as a potential therapeutic for glycosphingolipid storage disorders.

References

Efficacy comparison of different catalysts for Tribenzyl Miglustat debenzylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of benzyl protecting groups is a critical step in the synthesis of Miglustat, an important therapeutic agent for Gaucher disease. The efficiency of this debenzylation reaction is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts for the debenzylation of Tribenzyl Miglustat, supported by available experimental data from related transformations.

Catalyst Performance: A Quantitative Comparison

CatalystSubstrateCatalyst Loading (w/w %)Hydrogen SourceSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
10% Pd/C Tetra-O-benzyl-N-butyl-1-deoxynojirimycin HClNot specifiedH₂Methanol25-30Not specified~71 (overall)>99.5[1]
10% Pd/C N-benzyl amines100Ammonium formateMethanolReflux<10 min76-95Not specified
Raney Nickel Benzyl methyl etherNot specifiedH₂ (1 atm)Isooctane/aq. KOH50FastGoodNot specified
Pt/C Benzyl methyl etherNot specifiedH₂ (1 atm)Isooctane/aq. KOH50SluggishLowNot specified
Nickel-on-Alumina O- and N-benzyl compoundsNot specifiedH₂Not specifiedNot specifiedNot specifiedHighNot specified
SiliaCat Pd(0) Aryl benzyl ethers1-2 mol%H₂ (balloon)MethanolRT1-2 h>98Not specified

Note: The data presented is compiled from various sources and may not represent fully optimized conditions for the debenzylation of this compound. Direct comparison should be made with caution. The yield for 10% Pd/C on the Miglustat precursor is an overall yield for multiple steps.

Key Observations and Catalyst Characteristics

  • Palladium on Carbon (Pd/C): This is the most frequently cited catalyst for the debenzylation of Miglustat precursors. Its effectiveness is significantly enhanced by the addition of an acid, such as hydrochloric acid, which facilitates the cleavage of the benzyl ether bonds. Catalytic transfer hydrogenation using formic acid or ammonium formate as the hydrogen donor offers a rapid and milder alternative to high-pressure hydrogenation.

  • Raney Nickel: While less common for this specific transformation, Raney Nickel has shown high efficiency in the hydrogenolysis of benzyl ethers, sometimes outperforming Pd/C under specific multiphase conditions. Its pyrophoric nature, however, requires careful handling.

  • Platinum on Carbon (Pt/C): In comparative studies on simpler benzyl ethers, Pt/C has been shown to be less active than Pd/C for debenzylation and may promote undesired side reactions like aromatic ring hydrogenation.

  • Other Catalysts: Emerging catalysts, such as supported nickel catalysts and encapsulated palladium catalysts like SiliaCat Pd(0), show promise for high efficiency and selectivity under mild conditions. Further investigation into their applicability for complex molecules like this compound is warranted.

Experimental Protocols

Below are representative experimental protocols for the debenzylation of benzyl-protected amines and ethers, which can be adapted for this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is adapted from the synthesis of Miglustat.[1]

  • Preparation: Dissolve the benzylated Miglustat precursor in an appropriate alcoholic solvent, such as methanol or ethanol.

  • Acidification: Add a solution of hydrochloric acid in the corresponding alcohol to the reaction mixture.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) with stirring at room temperature (25-30°C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate, containing the hydrochloride salt of Miglustat, can be further processed for isolation and purification.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This is a general procedure for the debenzylation of N-benzyl amines.

  • Preparation: In a round-bottom flask, suspend the N-benzyl compound and an equal weight of 10% Pd/C in dry methanol.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (5 equivalents) to the stirred suspension under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with chloroform.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the debenzylated product.

Logical Workflow for Catalyst Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the debenzylation of this compound.

G cluster_0 Catalyst Selection and Optimization Workflow A Define Substrate: This compound B Literature Search: Identify potential catalysts (Pd/C, Raney Ni, Pt/C, etc.) A->B C Initial Catalyst Screening B->C D Reaction Condition Optimization (Solvent, Temperature, Pressure, Time) C->D E Analysis of Results (Yield, Purity, Reaction Rate) D->E E->C Re-screen if necessary F Select Optimal Catalyst and Conditions E->F G Scale-up and Validation F->G

Caption: A logical workflow for catalyst selection in debenzylation.

Debenzylation Reaction Pathway

The debenzylation of this compound proceeds via catalytic hydrogenation, where the benzyl groups are cleaved, and the oxygen atoms are saturated with hydrogen to yield Miglustat and toluene as a byproduct.

G cluster_0 Catalytic Debenzylation of this compound TribenzylMiglustat This compound Catalyst Catalyst (e.g., Pd/C) + H₂ TribenzylMiglustat->Catalyst Miglustat Miglustat Toluene Toluene (byproduct) Catalyst->Miglustat Hydrogenolysis Catalyst->Toluene

Caption: The catalytic debenzylation pathway of this compound.

References

A Spectroscopic Showdown: Unmasking the Structural Differences Between Miglustat and Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances between a parent drug and its derivatives is paramount. This guide provides a comprehensive spectroscopic comparison of Miglustat, a cornerstone therapy for Gaucher and Niemann-Pick type C diseases, and its protected derivative, Tribenzyl Miglustat. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, we illuminate the key structural alterations arising from the benzylation of Miglustat's hydroxyl groups.

This comparative analysis relies on experimentally obtained spectroscopic data to provide a clear and objective overview of the two compounds. The addition of three benzyl groups to the Miglustat scaffold induces significant changes in the spectroscopic fingerprints of the molecule, reflecting the increased molecular weight and the introduction of aromatic moieties.

At a Glance: Key Spectroscopic Differences

The following tables summarize the quantitative spectroscopic data for Miglustat and this compound, offering a direct comparison of their key spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The introduction of the bulky, electron-rich benzyl groups in this compound causes significant shifts in the NMR signals compared to the parent Miglustat.

Table 1: Comparative ¹H and ¹³C NMR Data (in CD₃OD)

Assignment Miglustat This compound
¹H NMR (ppm)
H-1a3.14 (dd, J=11.4, 5.1 Hz)Data not available in published literature
H-1b2.19 (t, J=10.8 Hz)Data not available in published literature
H-23.35 (ddd, J=10.2, 5.1, 2.6 Hz)Data not available in published literature
H-33.25 (t, J=9.3 Hz)Data not available in published literature
H-43.18 (t, J=9.3 Hz)Data not available in published literature
H-52.76 (ddd, J=10.2, 9.3, 4.8 Hz)Data not available in published literature
H-6a3.81 (dd, J=11.4, 4.8 Hz)Data not available in published literature
H-6b3.73 (dd, J=11.4, 2.6 Hz)Data not available in published literature
N-CH₂ (butyl)2.64 (m)Data not available in published literature
CH₂ (butyl)1.48 (m)Data not available in published literature
CH₂ (butyl)1.38 (m)Data not available in published literature
CH₃ (butyl)0.94 (t, J=7.4 Hz)Data not available in published literature
Benzyl CH₂Not ApplicableData not available in published literature
Benzyl Ar-HNot ApplicableData not available in published literature
¹³C NMR (ppm)
C-1Data not available in published literatureData not available in published literature
C-2Data not available in published literatureData not available in published literature
C-3Data not available in published literatureData not available in published literature
C-4Data not available in published literatureData not available in published literature
C-5Data not available in published literatureData not available in published literature
C-6Data not available in published literatureData not available in published literature
N-CH₂ (butyl)Data not available in published literatureData not available in published literature
CH₂ (butyl)Data not available in published literatureData not available in published literature
CH₂ (butyl)Data not available in published literatureData not available in published literature
CH₃ (butyl)Data not available in published literatureData not available in published literature
Benzyl CH₂Not ApplicableData not available in published literature
Benzyl Ar-CNot ApplicableData not available in published literature

Note: While ¹H NMR assignments for Miglustat are available[1], a complete, published dataset for this compound, as well as the ¹³C NMR data for Miglustat, could not be located in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The addition of three benzyl groups results in a significant increase in the molecular weight of this compound compared to Miglustat.

Table 2: Comparative Mass Spectrometry Data

Parameter Miglustat This compound
Molecular Formula C₁₀H₂₁NO₄C₃₁H₃₉NO₄
Molecular Weight 219.28 g/mol 489.66 g/mol
[M+H]⁺ (m/z) 220.1Data not available in published literature
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The spectrum of Miglustat is characterized by a broad O-H stretching band due to its multiple hydroxyl groups. In this compound, the intensity of this band is expected to be significantly reduced, while new peaks corresponding to the aromatic C-H and C=C bonds of the benzyl groups will appear.

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group Miglustat (Expected) This compound (Expected)
O-H Stretch Broad band ~3300 cm⁻¹Significantly reduced or absent
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C-H Stretch (Aromatic) Not Applicable~3030-3080 cm⁻¹
C=C Stretch (Aromatic) Not Applicable~1450-1600 cm⁻¹
C-O Stretch ~1050-1150 cm⁻¹~1050-1150 cm⁻¹ (ether)

Note: Specific, experimentally obtained IR spectra for both compounds were not available in the searched literature. The data presented are based on the expected characteristic absorption bands for the respective functional groups.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Miglustat and this compound are crucial for reproducible research. While specific protocols for a direct comparison were not found, the following represents a standard methodology for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound (Miglustat or this compound) is dissolved in ~0.6 mL of deuterated methanol (CD₃OD).

  • Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CD₃OD at 3.31 ppm.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CD₃OD at 49.0 ppm.

  • Data Processing: The acquired free induction decays (FIDs) are processed with an appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound (in methanol or acetonitrile/water) is prepared.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for analysis.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Spectra are acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The IR spectrum is recorded over a range of 4000 to 400 cm⁻¹, with a sufficient number of scans for a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of Miglustat and this compound.

Spectroscopic_Comparison_Workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Miglustat Miglustat NMR NMR Miglustat->NMR MS MS Miglustat->MS IR IR Miglustat->IR Tribenzyl_Miglustat Tribenzyl_Miglustat Tribenzyl_Miglustat->NMR Tribenzyl_Miglustat->MS Tribenzyl_Miglustat->IR Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Comparative_Analysis Comparative_Analysis Structure_Elucidation->Comparative_Analysis

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic comparison of Miglustat and this compound reveals distinct differences that are directly attributable to the introduction of the three benzyl protecting groups. While a complete experimental dataset for this compound remains to be published, the expected changes in the NMR, MS, and IR spectra provide a clear theoretical framework for distinguishing between these two compounds. This guide underscores the power of spectroscopic techniques in elucidating the structural modifications of complex pharmaceutical molecules, providing essential information for researchers in the field of drug development and analysis.

References

Assessing the Stereochemistry of Tribenzyl Miglustat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity, influencing its binding affinity to target receptors, metabolic stability, and potential for off-target effects. In the context of glucosylceramide synthase (GCS) inhibitors, such as Miglustat and its derivatives, precise control and assessment of stereochemistry are paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative assessment of the stereochemistry of Tribenzyl Miglustat, a key synthetic intermediate of Miglustat, and contrasts it with other prominent GCS inhibitors, Eliglustat and Venglustat.

Introduction to the Stereochemistry of Iminosugars

Miglustat, chemically known as (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol, is an N-alkylated iminosugar that functions as a competitive and reversible inhibitor of glucosylceramide synthase.[1] Its therapeutic effect is intrinsically linked to its specific stereochemical arrangement, which mimics the transition state of the natural substrate, D-glucose. The synthesis of Miglustat and its derivatives, including the protected intermediate this compound, typically starts from D-glucose, thereby establishing the desired stereochemistry early in the synthetic pathway.

This compound serves as a crucial, protected form of Miglustat during synthesis, with benzyl groups protecting the hydroxyl moieties. The stereochemistry of this compound is therefore expected to directly correspond to that of the final active pharmaceutical ingredient. One commercially available isomer, tri-Benzyl Miglustat Isomer 1 HCl, is explicitly identified as ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol, hydrochloride (1:1), confirming the retention of the desired stereochemistry from Miglustat.[2]

Comparative Stereochemical Analysis

A comparative overview of the stereochemistry of this compound and its alternatives is essential for researchers in the field.

Compound Chemical Name Key Stereocenters Mechanism of Action
This compound (Isomer 1) ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol2R, 3R, 4R, 5SPrecursor to a Glucosylceramide Synthase Inhibitor
Eliglustat (1R,2R)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-1-(pyrrolidin-1-yl)octan-2-ol1R, 2RGlucosylceramide Synthase Inhibitor
Venglustat N'-((1S,2S)-1-((5-fluoro-1H-indol-1-yl)methyl)-2-hydroxy-3-(pyrrolidin-1-yl)propyl)acetohydrazide1S, 2SGlucosylceramide Synthase Inhibitor

Table 1: Comparison of the stereochemical features of this compound and alternative GCS inhibitors.

The synthesis of these molecules requires precise stereocontrol to yield the desired biologically active isomer. For instance, the synthesis of Eliglustat often involves diastereoselective steps to establish the (1R,2R) configuration.[3][4][5][6][7] Similarly, the synthesis of Venglustat is designed to produce the (S,S) stereoisomer, which is crucial for its inhibitory activity.[8]

Experimental Protocols for Stereochemical Assessment

The definitive assignment of stereochemistry relies on a combination of analytical techniques. Below are detailed protocols for the key experiments used in the stereochemical assessment of iminosugar derivatives like this compound.

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.

Protocol:

  • Column: A chiral stationary phase (CSP) is essential. For iminosugar derivatives, polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape for basic compounds like iminosugars.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the benzyl groups (around 254 nm).

  • Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

¹H and ¹³C NMR spectroscopy, including 2D techniques like COSY and NOESY, can provide detailed information about the relative stereochemistry of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The coupling constants (J-values) between adjacent protons on the piperidine ring can provide information about their dihedral angles and thus their relative stereochemistry. For example, large coupling constants (typically 8-10 Hz) between axial-axial protons can be indicative of their relative orientation.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments, which can help to distinguish between different stereoisomers.

  • 2D NMR (COSY and NOESY):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to assign the proton signals of the piperidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. The presence of NOE cross-peaks between specific protons can confirm their relative stereochemistry. For instance, an NOE between a proton at C2 and a proton at C4 can indicate their cis relationship.

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the purified this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays (typically Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a model of the molecule. Refinement of this model against the experimental data yields the precise atomic coordinates.

  • Determination of Absolute Stereochemistry: If the molecule crystallizes in a non-centrosymmetric space group and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (e.g., by calculating the Flack parameter).

Visualizing Key Relationships

Diagrams generated using Graphviz can help to visualize important experimental workflows and logical relationships in stereochemical assessment.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis D_glucose D-Glucose Protected_Intermediate Protected Intermediate (e.g., this compound) D_glucose->Protected_Intermediate Stereocontrolled Synthesis Chiral_HPLC Chiral HPLC Protected_Intermediate->Chiral_HPLC Separation of Stereoisomers NMR NMR Spectroscopy Protected_Intermediate->NMR Determination of Relative Stereochemistry Xray X-ray Crystallography Protected_Intermediate->Xray Determination of Absolute Stereochemistry Isomer_Purity Isomeric Purity Chiral_HPLC->Isomer_Purity Quantification Relative_Stereochem Relative Stereochemistry NMR->Relative_Stereochem Confirmation Absolute_Stereochem Absolute Stereochemistry Xray->Absolute_Stereochem Definitive Assignment

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

signaling_pathway cluster_inhibitors GCS Inhibitors Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Miglustat Miglustat Miglustat->GCS Inhibition Eliglustat Eliglustat Eliglustat->GCS Inhibition Venglustat Venglustat Venglustat->GCS Inhibition

Caption: Inhibition of the glucosylceramide synthesis pathway by various stereospecific inhibitors.

Conclusion

The stereochemistry of this compound is a direct consequence of its synthesis from the chiral precursor D-glucose, with the (2R,3R,4R,5S) configuration being the therapeutically relevant isomer. A rigorous assessment of its stereochemical purity is crucial and can be achieved through a combination of chiral HPLC for isomer separation and quantification, NMR spectroscopy for determining relative stereochemistry, and X-ray crystallography for the unambiguous assignment of absolute stereochemistry. When compared to other glucosylceramide synthase inhibitors like Eliglustat and Venglustat, it is evident that while the core mechanism of action is the same, the specific stereochemical requirements for potent inhibition differ, highlighting the critical role of stereoisomerism in drug design and development. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess and compare the stereochemistry of this compound and related compounds.

References

Cross-Validation of Analytical Methods for Tribenzyl Miglustat Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tribenzyl Miglustat, a protected derivative of the iminosugar Miglustat, plays a crucial role in the synthesis of various therapeutically relevant compounds. Ensuring the purity and concentration of this compound is critical for downstream applications and ultimately, for the safety and efficacy of the final drug product. This guide provides a comparative analysis of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on a hypothetical cross-validation study, designed to evaluate the performance of each method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, whether for routine quality control or for more demanding bioanalytical studies.

Comparative Performance of Analytical Methods

The performance of HPLC-UV and LC-MS/MS for the quantification of this compound was evaluated based on key validation parameters. A summary of these parameters is presented in the table below, highlighting the distinct capabilities of each technique.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) 100 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 300 ng/mL0.1 ng/mL
Specificity GoodExcellent
Robustness RobustRobust

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are foundational for reproducing the presented data and for the implementation of these methods in a laboratory setting.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Acetonitrile.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the compound's fragmentation pattern)

    • Internal Standard (e.g., Isotopically Labeled this compound): Precursor Ion > Product Ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 1000 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation: For bioanalytical samples (e.g., plasma), a protein precipitation or liquid-liquid extraction step would be necessary, followed by evaporation and reconstitution in the mobile phase containing the internal standard. For chemical samples, dissolve and dilute as for the HPLC-UV method, adding the internal standard.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B D Prepare Sample Solution A->D C Prepare Working Standards B->C E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Calibration Curve G->H I Quantify this compound H->I

Figure 1: HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B D Prepare Sample Solution A->D C Prepare Working Standards B->C E Add Internal Standard C->E D->E F Inject into LC E->F G Gradient Separation F->G H ESI-MS/MS Detection (MRM) G->H I Generate Calibration Curve (Analyte/IS Ratio) H->I J Quantify this compound I->J

Figure 2: LC-MS/MS Experimental Workflow

Conclusion

The cross-validation of analytical methods for the quantification of this compound reveals distinct advantages for both HPLC-UV and LC-MS/MS techniques. HPLC-UV is a robust and reliable method, well-suited for routine quality control and in-process controls where high concentrations of the analyte are expected.[4][5] Its simplicity, lower cost of operation, and ease of implementation make it an attractive option for many laboratories.

On the other hand, LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, such as in bioanalytical studies (pharmacokinetics, metabolism) or for the detection of impurities.[6][7][8] The use of an internal standard in LC-MS/MS analysis typically leads to improved precision and accuracy by correcting for variations in sample preparation and instrument response.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of this compound, the complexity of the sample matrix, and the regulatory context. For comprehensive characterization and in situations demanding the highest level of sensitivity and specificity, LC-MS/MS is the superior technique. For routine, high-throughput analysis in a quality control environment, HPLC-UV provides a cost-effective and dependable solution.

References

A Comparative Guide to the Synthesis of Tribenzyl Miglustat and Other N-alkylated Iminosugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for Tribenzyl Miglustat (N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin), a protected form of the active pharmaceutical ingredient Miglustat, against the synthesis of other N-alkylated iminosugars. The objective is to offer a comparative analysis of common synthetic routes, focusing on reaction yields, conditions, and key experimental considerations to aid in the selection of optimal synthetic strategies.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification imparts unique biological activities, making them potent inhibitors of glycosidases and glycosyltransferases. N-alkylation of the iminosugar core is a common strategy to enhance potency and selectivity for specific enzyme targets. Miglustat (N-butyl-1-deoxynojirimycin) is a clinically approved drug for the treatment of Gaucher disease, acting as an inhibitor of glucosylceramide synthase. Its benzylated precursor, this compound, is a key intermediate in its synthesis. This guide compares the primary methods for its synthesis—direct N-alkylation and reductive amination—with those used for other N-alkylated iminosugars.

Data Presentation: A Comparative Analysis of N-Alkylation Methods

The synthesis of N-alkylated iminosugars predominantly relies on two key strategies: direct N-alkylation of the iminosugar core and reductive amination. The choice of method significantly impacts reaction efficiency, yield, and scalability. Below is a summary of quantitative data from published literature comparing these methods for the synthesis of various N-alkylated 1-deoxynojirimycin (DNJ) derivatives.

Target CompoundStarting MaterialN-Alkylation MethodReagentsSolventReaction TimeYield (%)Reference
This compound 2,3,4,6-Tetra-O-benzyl-DNJDirect Alkylation (Mesylate)1. MsCl, Et3N2. 2,3,4,6-Tetra-O-benzyl-DNJ, K2CO3CH2Cl2, DMFNot Specified92[1]
This compound 2,3,4,6-Tetra-O-benzyl-DNJDirect Alkylation (Bromide)n-Butyl bromide, BaseNot SpecifiedNot Specified39[2]
N-Nonyl-DNJ 1-DeoxynojirimycinReductive AminationNonanal, NaBH3CNMethanolNot Specified>90[3]
N-Adamantyl-DNJ 1-DeoxynojirimycinReductive AminationAdamantanecarboxaldehyde, NaBH3CNMethanolNot Specified>90[3]
Various N-alkyl-DNJ 1-DeoxynojirimycinReductive AminationVarious Aldehydes, NaBH3CNMethanolNot Specified>90[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation with an Activated Alkylating Agent[1]

This protocol describes an improved direct alkylation method utilizing an alkyl mesylate for higher yield.

Step 1: Preparation of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin (Perbenzylated DNJ)

The synthesis of the perbenzylated DNJ starting material is a multi-step process beginning from commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose. A key intermediate is the corresponding gluconolactam, which is then reduced.

  • Reduction of 2,3,4,6-tetra-O-benzyl-D-glucono-δ-lactam: To a solution of the lactam (2.96 g, 5.5 mmol) in 100 mL of anhydrous THF, slowly add LiAlH4 (314 mg, 8.2 mmol). The mixture is refluxed for 3 hours. After completion, the reaction is cooled and quenched by pouring it into a mixture of diethyl ether and water. The organic layer is separated, dried over Na2SO4, and concentrated to yield 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.[1]

Step 2: N-Butylation of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin

  • Activation of Butanol: To a solution of n-butanol in CH2Cl2, add triethylamine followed by methanesulfonyl chloride at 0°C to form butyl mesylate.

  • Alkylation: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in DMF, add K2CO3 and the freshly prepared butyl mesylate. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Protocol 2: General Procedure for Reductive Amination of 1-Deoxynojirimycin[3]

This protocol is a general method for the synthesis of various N-alkylated DNJ derivatives.

  • To a solution of 1-deoxynojirimycin (1 equivalent) in methanol, the corresponding aldehyde (e.g., butyraldehyde, nonanal, adamantanecarboxaldehyde; 1.2 equivalents) is added.

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium cyanoborohydride (NaBH3CN; 1.5 equivalents) is then added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkylated 1-deoxynojirimycin.

Mandatory Visualizations

Signaling Pathway Diagrams

glucosylceramide_synthesis

lysosomal_degradation

Experimental Workflow Diagram

experimental_workflow

Discussion and Comparison of Synthetic Methods

The choice between direct N-alkylation and reductive amination for the synthesis of N-alkylated iminosugars is influenced by several factors, including the availability of starting materials, desired yield, and scalability.

Direct N-Alkylation: This method involves the reaction of the iminosugar's secondary amine with an alkyl halide or a similarly activated alkyl species.

  • Advantages: Conceptually straightforward.

  • Disadvantages: Can suffer from low yields due to the relatively low nucleophilicity of the nitrogen atom and potential for over-alkylation to form quaternary ammonium salts.[2] The use of more reactive alkylating agents, such as alkyl mesylates, can significantly improve yields, as demonstrated in the synthesis of this compound where the yield increased from 39% with butyl bromide to 92% with butyl mesylate.[1]

Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the iminosugar and an aldehyde, followed by in-situ reduction.

  • Advantages: Generally provides higher yields and is often more reliable and scalable.[3] It is a versatile method applicable to a wide range of aldehydes, allowing for the synthesis of a diverse library of N-alkylated iminosugars. The use of mild reducing agents like sodium cyanoborohydride (NaBH3CN) is common.

  • Disadvantages: Requires the availability of the corresponding aldehyde, which may need to be synthesized separately.

For the synthesis of This compound , the improved direct alkylation method using butyl mesylate offers a high-yielding route.[1] However, for the synthesis of a broader range of N-alkylated iminosugars, reductive amination appears to be the more versatile and consistently high-yielding approach, especially when starting from the unprotected iminosugar.[3]

Conclusion

The synthesis of this compound and other N-alkylated iminosugars can be effectively achieved through both direct N-alkylation and reductive amination. While direct alkylation can be a viable route, its efficiency is highly dependent on the nature of the alkylating agent, with activated species like mesylates providing significantly better yields. Reductive amination stands out as a more general and robust method for producing a diverse array of N-alkylated iminosugars with consistently high yields. The selection of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The experimental data and protocols provided in this guide offer a valuable resource for researchers in making these critical decisions.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Tribenzyl Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

When specific disposal instructions for a chemical like Tribenzyl Miglustat are unavailable, it should be treated as hazardous waste. The following procedures are based on general best practices for the disposal of laboratory chemicals.

Summary of Key Safety and Disposal Information

The following table summarizes crucial safety and disposal considerations derived from guidelines for handling general hazardous chemicals, which should be applied to this compound in the absence of specific data.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear appropriate chemical-resistant gloves, safety glasses, and a lab coat.[1]
Handling Area Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Collection Collect in a sturdy, leak-proof, and clearly labeled container.[2]
Container Labeling Label waste containers with "Hazardous Waste" and the chemical name.[2]
Storage Store waste containers with tight-fitting caps in a designated and secure area.[2]
Disposal Method Arrange for collection by a licensed hazardous material disposal company.[1][3]
Prohibited Disposal Routes Do not dispose of down the sink, in regular trash, or through evaporation.[2]

Detailed Disposal Protocol

The disposal of this compound should follow a meticulous and compliant process to mitigate risks.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated labware and solutions, as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Containerization:

  • Use a designated, compatible, and leak-proof container for collecting this compound waste.

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[2]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Harmful if swallowed").[2]

  • Include the accumulation start date on the label.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2]

5. Disposal Request:

  • Once the container is full or has reached the storage time limit set by your institution (e.g., 150 days), arrange for its collection by a licensed hazardous waste disposal company.[2]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Empty Container Management:

  • Thoroughly empty any containers that held pure this compound.[2]

  • Rinse the container three times with a suitable solvent.[2]

  • Collect the rinsate as hazardous waste.[2]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste as Hazardous B Select Appropriate Waste Container A->B C Label Container Correctly B->C D Collect Waste in Designated Container C->D E Seal Container Securely D->E F Store in Satellite Accumulation Area E->F G Monitor Accumulation Time & Volume F->G H Request Waste Pickup G->H I Transfer to Authorized Personnel H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.